Isometronidazole-D4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3/i2D2,3D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXWJXPKLRYMHW-RRVWJQJTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C=C(N=C1C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and purification of Isometronidazole-D4
An In-depth Technical Guide to the Synthesis and Purification of Isometronidazole-D4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the (1,1,2,2-tetradeuterio-2-(2-methyl-4-nitroimidazol-1-yl)ethanol), an isotopically labeled analog of isometronidazole. Isometronidazole is an isomer of the widely used antibiotic metronidazole and is often monitored as a related substance in pharmaceutical quality control. The deuterated form serves as an ideal internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry. This document outlines a proposed synthetic pathway, detailed experimental protocols, purification methodologies, and data presentation to aid researchers in the preparation and quality assessment of this compound.
Introduction
Isometronidazole, chemically known as 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol, is a structural isomer of metronidazole, differing in the position of the nitro group on the imidazole ring (position 4 instead of 5).[1] While metronidazole is the active pharmaceutical ingredient, isometronidazole is often present as an impurity and its levels are strictly controlled. The use of deuterated analogs of drug molecules and their impurities is a critical tool in drug development.[2][3] Specifically, this compound, with deuterium atoms on the hydroxyethyl side chain, provides a stable, non-radioactive internal standard for bioanalytical assays, enabling precise quantification in complex biological matrices. The deuterium labeling offers a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal standard for mass spectrometry-based methods.
Proposed Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 2-methyl-4-nitroimidazole with a deuterated ethanol equivalent. A common method for the synthesis of the non-deuterated isometronidazole involves the reaction of 2-methyl-4-nitroimidazole with 2-bromoethanol.[1] By analogy, a plausible route for the deuterated version would involve using a deuterated counterpart, such as 2-bromoethanol-1,1,2,2-d4.
The proposed two-step synthesis is as follows:
-
Synthesis of the Precursor: Nitration of 2-methylimidazole to yield 2-methyl-4-nitroimidazole.
-
N-Alkylation: Reaction of 2-methyl-4-nitroimidazole with a deuterated C2-synthon to introduce the deuterated hydroxyethyl side chain.
Experimental Protocol: Synthesis of 2-methyl-4-nitroimidazole (Precursor)
The synthesis of the 4-nitroimidazole precursor is a critical first step. Various methods exist for the nitration of imidazole and its derivatives.[3] A general procedure using mixed acid is described below.
Materials:
-
2-methylimidazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (98%)
-
Ice
-
Sodium Hydroxide solution
Procedure:
-
Dissolve 2-methylimidazole in concentrated sulfuric acid in a flask, maintaining the temperature below 25°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the 2-methylimidazole solution in an ice bath and slowly add the nitrating mixture dropwise, ensuring the temperature does not exceed 30°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base (e.g., concentrated NaOH solution) to precipitate the product.
-
Filter the crude 2-methyl-4-nitroimidazole, wash with cold water, and dry under vacuum.
Experimental Protocol: Synthesis of this compound
This step involves the N-alkylation of the 2-methyl-4-nitroimidazole precursor. This procedure is adapted from known methods for the synthesis of isometronidazole and other N-alkylated nitroimidazoles.
Materials:
-
2-methyl-4-nitroimidazole
-
2-bromoethanol-1,1,2,2-d4 (or a similar deuterated 2-carbon synthon)
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-methyl-4-nitroimidazole (1 equivalent) in DMF, add potassium carbonate (1.1 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add 2-bromoethanol-1,1,2,2-d4 (1.2 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. A combination of recrystallization and chromatographic techniques can be employed.
Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The choice of solvent is critical for successful purification.
General Protocol:
-
Transfer the crude this compound solid to a flask.
-
Select an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexane). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Add a minimal amount of the hot solvent to the crude product until it completely dissolves.
-
Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold solvent.
-
Dry the crystals under vacuum. The purity can be assessed by measuring the melting point and by HPLC analysis.
Purification by HPLC
For achieving high purity, especially for use as an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) is often necessary.
General Protocol:
-
Dissolve the partially purified this compound in a suitable solvent compatible with the HPLC mobile phase.
-
Develop an appropriate HPLC method using a reverse-phase column (e.g., C18). A typical mobile phase could consist of a gradient of water and acetonitrile with an acidic modifier like formic acid or phosphoric acid.
-
Inject the sample onto a preparative HPLC system.
-
Collect the fractions corresponding to the main product peak, guided by UV detection.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the final product.
-
Verify the purity of the final product using analytical HPLC.
Data Presentation
Quantitative data from the synthesis and purification should be systematically recorded and presented for clarity and reproducibility.
| Parameter | Result | Method of Analysis |
| Synthesis | ||
| Yield of 2-methyl-4-nitroimidazole | Expected: 70-85% | Gravimetric |
| Yield of crude this compound | Expected: 60-75% | Gravimetric |
| Purification | ||
| Purity after Recrystallization | >95% | HPLC |
| Final Purity after Prep-HPLC | >99% | HPLC |
| Characterization | ||
| Melting Point | To be determined | Melting Point Apparatus |
| Molecular Weight | 175.18 g/mol | Mass Spectrometry |
| Deuterium Incorporation | >98 atom % D | Mass Spectrometry / NMR |
| ¹H-NMR | Consistent with structure | NMR Spectroscopy |
| ¹³C-NMR | Consistent with structure | NMR Spectroscopy |
Note: Expected yields are based on typical outcomes for analogous reactions and may vary.
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Purification Workflow
Caption: Purification workflow for this compound.
Conclusion
This guide provides a comprehensive framework for the . The proposed synthetic route, based on established chemical principles, offers a reliable method for obtaining the target compound. The detailed purification protocols are designed to yield a final product of high purity, suitable for use as an internal standard in demanding analytical applications. Researchers and drug development professionals can use this guide as a foundational resource for the in-house preparation of this compound, facilitating advanced metabolic and pharmacokinetic studies.
References
Isometronidazole-D4: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity determination of Isometronidazole-D4. This compound, a deuterium-labeled stable isotope of Isometronidazole, serves as a critical internal standard in pharmacokinetic and metabolic studies of the widely used antibiotic and antiprotozoal agent, Metronidazole. This guide details the analytical methodologies employed to ensure its chemical and isotopic purity, presents typical data in a structured format, and outlines the metabolic fate of its non-labeled counterpart.
Certificate of Analysis: Quantitative Data Summary
A Certificate of Analysis (CoA) for this compound provides essential information regarding its identity, purity, and quality. The following tables summarize typical quantitative data found on a CoA from various suppliers.
Table 1: General Specifications
| Parameter | Specification | Source |
| Chemical Formula | C₆H₅D₄N₃O₃ | N/A |
| Molecular Weight | 175.18 g/mol | N/A |
| Appearance | White to Off-White Solid | N/A |
Table 2: Purity and Isotopic Enrichment
| Analysis | Method | Result | Source |
| Chemical Purity | HPLC | ≥98% | N/A |
| Isotopic Purity (Atom % D) | Mass Spectrometry / NMR | ≥98% | N/A |
| Isotopic Enrichment | N/A | No Unlabeled Isometronidazole Detected | N/A |
Experimental Protocols for Purity Determination
The purity of this compound is assessed through a combination of chromatographic and spectroscopic techniques. These methods are crucial for confirming the chemical identity, quantifying impurities, and determining the degree of deuterium incorporation.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is employed to separate this compound from any non-labeled Isometronidazole, synthetic precursors, or degradation products.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[1]
-
Mobile Phase: A common mobile phase is a mixture of methanol and a phosphate buffer (e.g., 5mmol/L KH₂PO₄, pH 4.0) in a 10:90 ratio.[1] Another reported mobile phase is 0.01% trifluoroacetic acid in water and acetonitrile (85:15, v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.
-
Detection: UV detection at a wavelength of 320 nm is suitable for Isometronidazole.[1]
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like methanol. Serial dilutions are made to establish a calibration curve.
-
Analysis: The sample solution is injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Isotopic Purity
Mass spectrometry is a powerful technique for determining the isotopic enrichment of this compound. It allows for the differentiation of molecules based on their mass-to-charge ratio, thus enabling the quantification of deuterated and non-deuterated species. A highly sensitive, selective, and rugged LC-MS/MS method has been described for the quantification of metronidazole in human plasma using this compound as an internal standard.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent, typically the mobile phase used for LC.
-
Chromatographic Separation: An ACE C18 column (100 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 10.0 mM ammonium formate in water (pH 4.0) (80:20, v/v) can be used.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor ion (Q1) for this compound is selected, and its fragmentation to a specific product ion (Q3) is monitored.
-
Precursor Ion (Q1): m/z 176.1 (for [M+H]⁺ of this compound)
-
Product Ion (Q3): A characteristic fragment ion is selected for quantification.
-
-
Data Analysis: The isotopic purity is determined by comparing the ion intensity of the deuterated species (m/z 176.1) with that of any detected non-deuterated Isometronidazole (m/z 172.1).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Isotopic Enrichment
NMR spectroscopy provides detailed information about the molecular structure of this compound and can be used to confirm the position of the deuterium labels and assess isotopic purity.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that does not contain exchangeable protons, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), is used to dissolve the sample.
-
Internal Standard: An internal standard with a known concentration and a distinct signal, such as maleic acid, can be used for quantitative analysis.
-
¹H-NMR Analysis: The ¹H-NMR spectrum is recorded. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the successful labeling. The integration of the remaining proton signals relative to the internal standard can be used to quantify the compound. For metronidazole, a signal at 8.06 ppm in DMSO-d6 can be used for quantification.
-
²H-NMR Analysis (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the deuterium atoms, confirming their presence and providing information about their chemical environment.
-
Data Analysis: The isotopic enrichment is determined by comparing the integrals of the signals corresponding to the deuterated positions with any residual proton signals at those positions in the ¹H-NMR spectrum.
Visualizations: Workflows and Pathways
Experimental Workflow for Purity Analysis
The following diagram illustrates the general workflow for the comprehensive analysis of this compound purity.
Caption: General workflow for this compound purity analysis.
Metabolic Pathway of Metronidazole
This compound is used as an internal standard to study the metabolism of Metronidazole. The metabolic pathway of Metronidazole primarily involves oxidation and conjugation reactions in the liver.
Caption: Major metabolic pathways of Metronidazole in humans.
This technical guide provides a foundational understanding of the analytical chemistry behind the certification of this compound. For researchers and drug development professionals, a thorough comprehension of these principles is paramount for ensuring the accuracy and reliability of experimental data in which this stable isotope-labeled standard is employed.
References
A Technical Guide to Isometronidazole-D4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isometronidazole-D4, a deuterated analog of isometronidazole, for research purposes. It covers commercial supplier specifications, a detailed experimental protocol for its application as an internal standard in pharmacokinetic studies, and visual diagrams to illustrate key concepts and workflows.
Commercial Suppliers and Product Specifications
This compound is available from several commercial suppliers, each offering the product with specific characteristics. The following table summarizes the quantitative data from prominent suppliers to facilitate comparison.
| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Available Pack Sizes |
| LGC Standards | TRC-I821342-50MG[1] | 2469037-64-5[1] | C₆D₄H₅N₃O₃[1] | 175.1786[1] | Not specified | Not specified | 50 mg[1] |
| LGC Standards | CDN-D-7913 | 2469037-64-5 | C₆D₄H₅N₃O₃ | 175.1786 | min 98% | 98 atom % D | 0.005 g, 0.01 g |
| ESS (Expert Synthesis Solutions) | ESS0388 | 705-19-1 (unlabelled) | C₆H₅D₄N₃O₃ | 175.18 | 99.4% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |
| ESS (Expert Synthesis Solutions) | ESS0389 (HCl salt) | 705-19-1 (unlabelled free base) | C₆H₆D₄ClN₃O₃ | 211.64 | 95.7% by HPLC | 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |
| CDN Isotopes | D-7913 | 2469037-64-5 | Not specified | 175.18 | Not specified | 98 atom % D | 0.005 g, 0.01 g |
Experimental Protocol: Use of this compound as an Internal Standard for Pharmacokinetic Studies by LC-MS
The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of isometronidazole concentrations in biological matrices. Its stable isotope-labeled nature ensures that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, correcting for variations in sample preparation and instrument response.
Objective: To determine the concentration of isometronidazole in plasma samples from a pharmacokinetic study.
Materials:
-
This compound (from a selected supplier)
-
Isometronidazole reference standard
-
Control plasma (e.g., human, rat)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Methodology:
-
Preparation of Stock Solutions:
-
This compound (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol or ACN.
-
Isometronidazole (Analyte) Stock Solution (1 mg/mL): Accurately weigh 1 mg of isometronidazole and dissolve it in 1 mL of methanol or ACN.
-
-
Preparation of Working Solutions:
-
IS Working Solution (e.g., 100 ng/mL): Prepare by serial dilution of the IS stock solution with ACN:water (50:50, v/v).
-
Analyte Working Solutions for Calibration Curve: Prepare a series of dilutions from the analyte stock solution to create calibration standards at concentrations ranging from, for example, 1 ng/mL to 1000 ng/mL in control plasma.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (unknown, calibration standard, or quality control) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 150 µL of cold ACN to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography Conditions (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in ACN
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Isometronidazole: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined based on the instrument and tuning)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Expected to be +4 Da higher than the unlabeled analyte)
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both isometronidazole and this compound.
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of isometronidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between isometronidazole and its deuterated form.
Caption: Experimental workflow for a pharmacokinetic study using this compound.
Caption: Relationship between Isometronidazole and its deuterated form.
References
The Gold Standard in Bioanalysis: A Technical Guide to Isometronidazole-D4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the realm of liquid chromatography-mass spectrometry (LC-MS), the precision and accuracy of measurements are paramount. The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable bioanalytical methods. This technical guide provides an in-depth exploration of the mechanism of action of isometronidazole-D4, a deuterated analog of the antibiotic metronidazole, as an internal standard. We will delve into its physicochemical properties, detail experimental protocols, and present quantitative data to illustrate its application in the accurate quantification of metronidazole in biological matrices.
The Core Principle: Mitigating Variability with a Stable Isotope-Labeled Internal Standard
The fundamental role of an internal standard (IS) in quantitative analysis is to compensate for the inherent variability in an analytical workflow.[1] From sample preparation and extraction to chromatographic separation and ionization in the mass spectrometer, each step can introduce potential sources of error. An ideal internal standard closely mimics the chemical and physical properties of the analyte of interest, thereby experiencing similar variations throughout the analytical process.
This compound, in which four hydrogen atoms on the ethyl group of metronidazole are replaced with deuterium, is considered the "gold standard" for the quantification of metronidazole. This is because the substitution of hydrogen with deuterium results in a molecule that is chemically almost identical to metronidazole but with a different mass-to-charge ratio (m/z). This subtle yet significant difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical nature ensures they behave similarly during the analytical process.
The primary advantages of using a deuterated internal standard like this compound include:
-
Correction for Matrix Effects: Biological matrices such as plasma are complex and can contain endogenous components that interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because this compound co-elutes with metronidazole and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Extraction Inefficiencies: During sample preparation, such as liquid-liquid extraction, the recovery of the analyte may not be 100%. This compound, with its similar polarity and solubility, will have a comparable extraction recovery to metronidazole. By measuring the ratio of the analyte to the internal standard, any losses during extraction are accounted for.
-
Correction for Instrumental Variability: Fluctuations in injection volume, ionization source conditions, and detector response can affect the analyte signal. As the internal standard is subjected to the same instrumental conditions, the ratio of the analyte to the internal standard remains constant, ensuring the precision of the measurement.
Quantitative Data for Metronidazole Analysis
The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the quantification of metronidazole using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Typical Retention Time (min) |
| Metronidazole | 172.1 | 128.1 | ~2.1 |
| This compound | 176.1 | 132.1 | ~2.1 |
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 10.0 µg/mL in human plasma | [2] |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | [2] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Accuracy (% Bias) | Within ±15% |
Experimental Protocol: Quantification of Metronidazole in Human Plasma
This section provides a detailed methodology for the quantification of metronidazole in human plasma using this compound as an internal standard, based on established and validated methods.
Preparation of Stock and Working Solutions
-
Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metronidazole reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Metronidazole Working Solutions: Prepare a series of working solutions by serially diluting the metronidazole stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 1 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration that provides a stable and appropriate signal intensity in the mass spectrometer.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add a specified volume of the this compound working solution and vortex briefly.
-
Add a suitable organic extraction solvent, such as ethyl acetate.
-
Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and extraction.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10.0 mM ammonium formate in water, pH 4.00) and an organic component (e.g., acetonitrile) in a ratio suitable for achieving good chromatographic separation (e.g., 20:80 v/v).[2]
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally employed.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for metronidazole and its deuterated internal standard.
-
MRM Transitions:
-
Metronidazole: Monitor the transition of the precursor ion (m/z 172.1) to the product ion (m/z 128.1).
-
This compound: Monitor the transition of the precursor ion (m/z 176.1) to the product ion (m/z 132.1).
-
-
Instrument Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity and stability for both the analyte and the internal standard.
Visualizing the Workflow and Rationale
To further elucidate the role of this compound and the analytical process, the following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflow.
Caption: Logical workflow of using this compound as an internal standard.
Caption: Step-by-step experimental workflow for plasma sample analysis.
Conclusion
The use of this compound as an internal standard represents a critical component of a robust and reliable bioanalytical method for the quantification of metronidazole. Its near-identical chemical and physical properties to the analyte ensure that it effectively tracks and corrects for variability introduced during sample preparation, chromatography, and mass spectrometric detection. This technical guide has provided a comprehensive overview of the mechanism of action, essential quantitative data, and a detailed experimental protocol to aid researchers, scientists, and drug development professionals in the successful implementation of this gold-standard approach in their bioanalytical workflows. By adhering to these principles and methodologies, the accuracy, precision, and reliability of metronidazole quantification in biological matrices can be significantly enhanced.
References
molecular weight and formula of Isometronidazole-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on Isometronidazole-D4, a deuterated isotopologue of isometronidazole. The data and protocols herein are intended to support research and development activities where a stable isotope-labeled internal standard is required for quantitative analysis.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a clear reference for its chemical identity and characteristics.
| Property | Value | Citations |
| Chemical Name | 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol-1,1,2,2-D4 | [1] |
| Molecular Formula | C₆D₄H₅N₃O₃ | [1] |
| Molecular Weight | 175.18 g/mol | [2][3][4] |
| CAS Number | 2469037-64-5 | |
| Unlabeled CAS Number | 705-19-1 | |
| Isotopic Enrichment | ≥98 atom % D | |
| Appearance | White to Off-White Solid |
Rationale for Use in Quantitative Analysis
This compound serves as an ideal internal standard for the quantification of isometronidazole in biological matrices using mass spectrometry. Deuterated standards are considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to their unlabeled counterparts. This ensures they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery, effectively compensating for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Isometronidazole in Human Plasma by LC-MS/MS
This section details a representative method for the quantification of isometronidazole in human plasma using this compound as an internal standard (IS). This protocol is adapted from established bioanalytical methods for similar analytes.
Materials and Reagents
-
Isometronidazole (analyte)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC grade)
-
Human plasma (blank)
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Spike with 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Add a suitable organic solvent for extraction (e.g., ethyl acetate or a mixture of ethyl acetate and acetonitrile).
-
Vortex vigorously for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 4000 x g) for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 200 µL of 50:50 acetonitrile:water).
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm) is suitable for separation.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer like 10 mM ammonium formate with pH adjusted by formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of isometronidazole in the unknown samples is then determined from this curve.
Visualizations
Logical Relationship of this compound to its Analyte
References
Navigating the Solubility Landscape of Isometronidazole-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isometronidazole-D4, a deuterated isotopologue of isometronidazole, is a critical tool in pharmacokinetic and metabolic studies. However, a significant data gap exists in the public domain regarding its solubility in common laboratory solvents. This technical guide directly addresses this challenge by providing a comprehensive, generalized experimental protocol for determining the solubility of this compound. While specific quantitative data is not currently available in published literature, this document equips researchers with the necessary methodology to generate this crucial data in-house. The guide details the widely accepted shake-flask method followed by quantitative analysis, and includes a visual workflow to aid in experimental design.
Introduction: The Challenge of this compound Solubility
This compound is the deuterium-labeled version of isometronidazole, a nitroimidazole antibiotic. The inclusion of deuterium atoms provides a distinct mass signature, making it an invaluable internal standard for mass spectrometry-based bioanalytical assays. Despite its importance, readily available data on the solubility of this compound is scarce. This lack of information presents a hurdle for researchers in formulating stock solutions, preparing calibration standards, and designing in vitro and in vivo experiments.
This guide provides a robust framework for researchers to systematically determine the solubility of this compound in various solvents. The methodologies described are based on well-established principles of solubility determination for small molecules.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅D₄N₃O₃ |
| Molecular Weight | 175.18 g/mol |
| Appearance | White to Off-White Solid |
| Purity (Typical) | ≥98% |
| Storage Conditions | Store at room temperature, protected from light and moisture. |
Note: The information in this table is compiled from various chemical supplier catalogs and should be confirmed with the specific batch's certificate of analysis.
Experimental Protocol for Solubility Determination
The following protocol outlines the equilibrium solubility determination using the shake-flask method, a gold-standard technique in the pharmaceutical sciences.[1]
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF))
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL glass vials)
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator capable of constant temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Experimental Procedure
-
Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade) and degassed if necessary for the analytical method.
-
Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 1 mL). Add an excess amount of this compound to each vial. An amount that is visibly in excess after equilibration is sufficient.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet.
-
Filtration: Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticulates. The filter material should be chemically compatible with the solvent and have low compound binding.
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentrations.
Data Analysis and Presentation
The solubility is calculated from the concentration of the saturated solution determined in the quantification step, taking into account the dilution factor. The results should be expressed in appropriate units, such as mg/mL or mol/L. It is recommended to perform the experiment in triplicate for each solvent and report the mean solubility and standard deviation.
Table for Recording Solubility Data:
| Solvent | Temperature (°C) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |
| Water | 25 | |||||
| Ethanol | 25 | |||||
| Methanol | 25 | |||||
| DMSO | 25 | |||||
| DMF | 25 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the determination of this compound solubility.
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathways and Logical Relationships
A search of scientific literature did not reveal any established signaling pathways directly involving this compound. As a deuterated analog, its primary application is as an internal standard in analytical methods to quantify its non-deuterated counterpart, isometronidazole. The biological activity and associated signaling pathways are expected to be identical to those of isometronidazole. Therefore, a diagram specific to this compound's signaling pathways cannot be provided.
Conclusion
While direct, quantitative solubility data for this compound remains elusive in publicly accessible databases, this guide provides the necessary tools for its determination. By following the detailed experimental protocol, researchers can generate reliable and reproducible solubility data, thereby facilitating the effective use of this important analytical standard in drug development and research. The provision of a structured methodology and a clear workflow diagram aims to empower scientists to overcome the current data gap and advance their research objectives.
References
Isometronidazole-D4: A Technical Guide to Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and stability of Isometronidazole-D4, a deuterated analog of the antibiotic isometronidazole. The incorporation of deuterium can offer advantages in drug metabolism and pharmacokinetic studies, making a thorough understanding of its quality attributes—specifically isotopic purity and stability—critical for its application in research and development.
Isotopic Enrichment and Purity of this compound
This compound is synthesized to have deuterium atoms specifically incorporated into its structure, typically in the N-ethanol side chain. The level of deuterium incorporation (isotopic enrichment) and the overall chemical purity are key quality parameters. The following table summarizes representative quantitative data for commercially available this compound.
| Parameter | Specification | Analytical Method | Reference |
| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry / NMR | [1] |
| 99% atom D | Mass Spectrometry / NMR | [2][3] | |
| Chemical Purity | ≥ 99.4% | HPLC | [2] |
| ≥ 95.7% (as HCl salt) | HPLC | [3] | |
| Appearance | White to Off-White Solid | Visual Inspection |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound. The following sections outline key experimental protocols for determining isotopic enrichment and stability.
Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
This protocol describes a method for quantifying the level of deuterium incorporation in this compound.
Objective: To determine the isotopic distribution and calculate the atom percent deuterium enrichment of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the ionization source parameters (e.g., spray voltage, capillary temperature) to optimize the signal for the [M+H]⁺ ion of this compound.
-
Acquire data in full scan mode over a mass range that includes the expected molecular ions of unlabeled, partially deuterated, and fully deuterated Isometronidazole.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution directly into the mass spectrometer.
-
Acquire the mass spectrum, ensuring sufficient resolution to distinguish between the different isotopologues.
-
Identify the monoisotopic peaks corresponding to the unlabeled (d0), and deuterated (d1, d2, d3, d4) species.
-
Calculate the percentage of each isotopologue based on their relative peak intensities.
-
The isotopic enrichment (Atom % D) can be calculated using the following formula: Atom % D = [(Σ (n * I_n)) / (4 * Σ I_n)] * 100 where 'n' is the number of deuterium atoms in an isotopologue and 'I_n' is the intensity of that isotopologue's peak.
-
Stability Indicating HPLC Method
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and monitor its degradation over time.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its potential degradation products.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 271 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Prepare sample solutions of this compound from stability studies at a similar concentration.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity should be demonstrated by analyzing stressed samples (see forced degradation protocol) to ensure that degradation products do not interfere with the main peak.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the peak corresponding to this compound and any degradation products based on their retention times.
-
The stability of the compound is determined by monitoring the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.
-
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.
Objective: To investigate the degradation profile of this compound under various stress conditions.
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze the stressed samples at different time points using the validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques such as LC-MS/MS to elucidate their structures.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the analysis of this compound.
Caption: Quality Control Workflow for this compound.
Caption: Potential Degradation Pathways of this compound.
References
In-Depth Technical Guide: The Background and Discovery of Deuterated Metronidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metronidazole is a cornerstone antimicrobial agent for anaerobic bacterial and protozoal infections. However, its clinical use can be associated with drawbacks such as a relatively short half-life and potential for toxicity. Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, presents a promising strategy to modulate the pharmacokinetic profile of metronidazole, potentially leading to improved therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the background, discovery, synthesis, and characterization of deuterated metronidazole isomers. It delves into the scientific rationale behind deuteration, detailed experimental protocols, and comparative data, offering valuable insights for researchers and professionals in drug development.
Introduction: The Rationale for Deuterating Metronidazole
The therapeutic utility of metronidazole is well-established; however, opportunities for optimization exist.[1][2] The principle behind deuterating pharmaceuticals lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[3] This can slow down the rate of drug metabolism, particularly for compounds where C-H bond breaking is the rate-limiting step in their metabolic cascade.[3]
Metronidazole has a reported half-life of approximately 6.5 to 8 hours.[2] Its metabolism in the human liver is primarily mediated by cytochrome P450 enzymes, with CYP2A6 identified as the main catalyst for the formation of its major metabolite, 2-hydroxymetronidazole. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, it is possible to decrease the rate of metabolism, thereby increasing the drug's half-life and systemic exposure. This could potentially lead to less frequent dosing, improved patient compliance, and a reduction in the formation of metabolites that may contribute to adverse effects.
Synthesis and Discovery of Deuterated Metronidazole Isomers
Research into deuterated metronidazole has led to the synthesis and characterization of different isomers, primarily focusing on deuteration of the methyl group (metronidazole-d3) and the ethylene glycol side chain (metronidazole-d4).
Metronidazole-d3 (2-(methyl-d3)-5-nitro-1H-imidazole-1-ethanol)
A significant portion of the available literature focuses on the synthesis of metronidazole deuterated at the 2-methyl position.
Experimental Protocol: Synthesis of Metronidazole-d3
This protocol describes a method for the deuteration of the methyl group of metronidazole.
-
Materials: Metronidazole, Deuterium Oxide (D₂O), Benzoic Acid, Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄), 99.9% Ethanol.
-
Procedure:
-
In a round-bottom flask, combine metronidazole (0.0342 g, 0.2 mmol), benzoic acid (0.0049 g, 0.04 mmol), and 1 mL of D₂O.
-
The reaction mixture is refluxed at 120°C for 48 hours under a nitrogen atmosphere.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled and neutralized with a saturated NaHCO₃ solution.
-
The product is extracted three times with ethyl acetate (3 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄.
-
The solvent is removed by distillation under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from 99.9% ethanol.
-
-
Yield and Characterization:
-
Yield: 90%
-
Appearance: Light brown solid
-
Melting Point: 166-168°C
-
Rf value: 0.6 (Toluene: Chloroform: Methanol (3.0:2.0:0.6 v/v))
-
Metronidazole-d4 (2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1,1,2,2-d4-ol)
Analytical Characterization
A combination of spectroscopic techniques is essential for confirming the identity and isotopic purity of deuterated metronidazole isomers.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the incorporation of deuterium by observing the mass shift compared to the unlabeled compound.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data |
| Metronidazole | C₆H₉N₃O₃ | 171.15 | m/z 171 (M+) |
| Metronidazole-d3 | C₆H₆D₃N₃O₃ | 174.17 | m/z 174 (M+) |
| Metronidazole-d4 | C₆H₅D₄N₃O₃ | 175.18 | m/z 175 (M+) |
Fragmentation Analysis: The fragmentation patterns in mass spectrometry can also provide information about the location of the deuterium atoms. For instance, in metronidazole, a common fragment corresponds to the loss of the hydroxyethyl group (m/z 128). In metronidazole-d4, the mass of this fragment would be expected to remain at m/z 128, while the fragment containing the deuterated side chain would show a mass shift. Conversely, in metronidazole-d3, the fragment at m/z 128 would shift to m/z 131.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the specific sites of deuteration.
¹H NMR: The absence of proton signals at specific chemical shifts in the ¹H NMR spectrum is a clear indicator of deuterium substitution.
| Compound | Imidazole-H (s) | -OH (s) | O-CH₂ (t) | N-CH₂ (t) | -CH₃ (s) |
| Metronidazole | ~8.05 ppm | ~7.45 ppm | ~4.73 ppm | ~4.63 ppm | ~2.50 ppm |
| Metronidazole-d3 | ~8.05 ppm | ~7.45 ppm | ~4.73 ppm | ~4.63 ppm | Absent |
| Metronidazole-d4 | ~8.05 ppm | ~7.45 ppm | Absent | Absent | ~2.50 ppm |
¹³C NMR: In ¹³C NMR, the signal for a carbon attached to deuterium appears as a multiplet (due to C-D coupling) and is often of lower intensity compared to a carbon attached to a proton.
Infrared (IR) Spectroscopy
IR spectroscopy can detect the presence of C-D bonds, which have a characteristic stretching frequency at a lower wavenumber (around 2100-2250 cm⁻¹) compared to C-H bonds (around 2800-3000 cm⁻¹). For metronidazole-d3, a C-D stretching band would be observed, confirming deuteration of the methyl group.
Mechanism of Action and Potential Impact of Deuteration
The antimicrobial activity of metronidazole is a result of a reductive activation process that occurs in anaerobic organisms.
Reductive Activation Pathway
The following diagram illustrates the step-by-step activation of metronidazole and its subsequent interaction with DNA.
Caption: Reductive activation pathway of metronidazole in anaerobic bacteria.
Deuteration is not expected to directly interfere with this activation mechanism, as it does not involve the breaking of the deuterated C-D bonds. The antimicrobial efficacy of deuterated metronidazole is therefore anticipated to be comparable to its non-deuterated counterpart, which has been confirmed by in vitro studies.
Pharmacokinetics and Metabolism
The primary motivation for deuterating metronidazole is to alter its pharmacokinetic profile.
In Vitro and In Vivo Data
While comprehensive clinical data on the pharmacokinetics of deuterated metronidazole isomers in humans is limited, preclinical data and studies on other deuterated drugs provide a strong basis for anticipated effects.
| Parameter | Metronidazole | Deuterated Metronidazole (Predicted/Observed) | Reference |
| Half-life (t½) | ~6.5 - 8 hours | Expected to be longer | |
| Metabolism | Primarily by CYP2A6 (hydroxylation) | Slower rate of metabolism | |
| Antimicrobial Activity | Potent against anaerobes | Equipotent or slightly better anaerobic and anti-tubercular activity |
Experimental Protocol: LC-MS/MS for Quantification in Plasma
A sensitive and robust LC-MS/MS method is crucial for pharmacokinetic studies.
-
Sample Preparation:
-
Plasma samples (100 µL) are mixed with an internal standard (e.g., metronidazole-d4 for the analysis of non-deuterated metronidazole).
-
Liquid-liquid extraction is performed using an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
-
Chromatography:
-
Column: ACE C18 (100 × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10.0 mM ammonium formate, pH 4.0).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.
-
Conclusion and Future Directions
The deuteration of metronidazole represents a viable strategy for developing a next-generation antimicrobial with potentially improved pharmacokinetic properties. The synthesis of deuterated isomers, such as metronidazole-d3, has been successfully demonstrated, and analytical methods for their characterization are well-established. While in vitro studies have shown that deuteration does not compromise, and may even enhance, the antimicrobial activity, further in vivo pharmacokinetic and efficacy studies are warranted. The development of deuterated metronidazole isomers could lead to a therapeutic agent with a longer half-life, allowing for reduced dosing frequency and potentially a better safety profile. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of these promising compounds.
References
Methodological & Application
Application Note: Quantification of Metronidazole in Human Plasma using Isometronidazole-D4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metronidazole is a widely used antibiotic effective against anaerobic bacteria and certain parasites. Accurate quantification of metronidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metronidazole in human plasma, utilizing Isometronidazole-D4 as an internal standard (IS) to ensure accuracy and precision. The use of a stable isotope-labeled internal standard like this compound is advantageous as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.[1]
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Metronidazole (Reference Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Water (LC-MS grade)
-
Human plasma (blank, drug-free)
-
Ethyl acetate
Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare individual stock solutions of metronidazole and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the metronidazole stock solution with a mixture of acetonitrile and water to create calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 100 ng/mL) for spiking into samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of metronidazole.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for extracting metronidazole from human plasma.[5]
-
Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
-
Add a specified volume of the this compound working solution to each tube (except for blank samples).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of metronidazole and this compound.
Liquid Chromatography (LC) System:
| Parameter | Condition |
| Column | ACE C18 (100 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Run Time | Approximately 3.0 minutes |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Ion Source Temp. | 500°C |
| Multiple Reaction Monitoring (MRM) Transitions: | See table below |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Metronidazole | 172.1 | 128.1 |
| This compound (IS) | 176.1 | 132.1 |
Data Presentation
The following tables summarize the quantitative performance of the described method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.01 - 10.0 µg/mL in human plasma |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy
The intra- and inter-day precision and accuracy are determined by analyzing QC samples at three different concentration levels on the same day and on different days, respectively.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 0.03 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 4.0 | < 15 | 85-115 | < 15 | 85-115 |
| High | 8.0 | < 15 | 85-115 | < 15 | 85-115 |
| Acceptance criteria as per FDA guidelines for bioanalytical method validation. |
Table 3: Recovery
The extraction recovery of metronidazole and the internal standard is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
| Analyte | Mean Extraction Recovery (%) |
| Metronidazole | 76.5 - 82.1 |
| This compound | Consistent and reproducible |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow, from sample receipt to final data analysis.
Caption: LC-MS/MS analytical workflow for metronidazole quantification.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of metronidazole in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for high-throughput analysis in clinical and research settings, supporting pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data integrity.
References
- 1. lcms.cz [lcms.cz]
- 2. esschemco.com [esschemco.com]
- 3. This compound | TRC-I821342-50MG | LGC Standards [lgcstandards.com]
- 4. esschemco.com [esschemco.com]
- 5. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Isometronidazole-D4 in Biological Samples using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Isometronidazole-D4 in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterated isotopologue of metronidazole, a widely used antibiotic, and serves as an ideal internal standard for pharmacokinetic and bioequivalence studies of metronidazole.[1][2] The protocol described herein provides a comprehensive workflow from sample preparation to data acquisition and analysis, ensuring high precision, accuracy, and throughput.
Introduction
Metronidazole is a crucial therapeutic agent for treating anaerobic bacterial and protozoal infections.[2] Accurate quantification of metronidazole in biological samples is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for assessing the bioequivalence of generic formulations.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[3] It effectively corrects for variability during sample preparation and potential matrix effects, leading to more reliable and accurate results. This document provides a detailed protocol for the extraction and quantification of this compound, which is directly applicable to the analysis of metronidazole in biological samples.
Experimental
Sample Preparation
A liquid-liquid extraction (LLE) method is employed for the efficient extraction of this compound from plasma samples.
Protocol:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add the appropriate volume of working internal standard solution (if this compound is not the analyte of interest but the internal standard for metronidazole). For the analysis of this compound as the analyte, a different internal standard would be required.
-
Vortex the samples for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and dichloromethane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column.
LC Conditions:
| Parameter | Value |
| Column | ACE C18 (100 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10.0 mM Ammonium Formate in water, pH 4.00 |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 80% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Nebulizer Gas | 50 psi |
| Heater Gas | 50 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell Time (ms) |
| Metronidazole | 172.1 | 128.1 | 200 |
| This compound | 176.1 | 132.1 | 200 |
Note: The specific mass transitions for this compound are inferred based on the structure of metronidazole and the addition of four deuterium atoms. These may need to be optimized on the specific instrument being used.
Workflow Diagram
References
- 1. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metronidazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isometronidazole-D4 Solution Preparation in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometronidazole-D4, a deuterium-labeled analog of metronidazole, is a critical internal standard for the accurate quantification of metronidazole in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is preferred as it co-elutes with the unlabeled analyte and compensates for variations in sample preparation and instrument response, leading to enhanced precision and accuracy. This document provides detailed protocols for the preparation of this compound solutions for use in quantitative analysis.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use.
| Property | Value | Reference |
| Chemical Formula | C₆H₅D₄N₃O₃ | [1] |
| Molecular Weight | 175.18 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Isotopic Purity | Typically ≥98% atom D | [3] |
| Chemical Purity | Typically ≥98% by HPLC | [3] |
| Solubility | Expected to be freely soluble in methanol and acetonitrile. | Inferred from metronidazole solubility. |
Experimental Protocols
Materials and Reagents
-
This compound (solid form, purity ≥98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes and sterile, disposable tips
-
Amber glass vials with PTFE-lined caps for storage
-
Vortex mixer
-
Sonicator
Preparation of this compound Stock Solution (1 mg/mL)
This protocol outlines the preparation of a primary stock solution. It is crucial to handle the deuterated standard with care to prevent contamination and degradation.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 1 mg/mL this compound stock solution.
Detailed Steps:
-
Acclimatization: Allow the container of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed standard into a 1 mL Class A volumetric flask. Add approximately 0.7 mL of methanol.
-
Mixing: Vortex the flask for 30 seconds, then sonicate for 5 minutes to ensure complete dissolution.
-
Final Volume Adjustment: Allow the solution to return to room temperature, then carefully add methanol to the 1 mL mark. Invert the flask several times to ensure homogeneity.
-
Storage: Transfer the stock solution to a clearly labeled amber glass vial with a PTFE-lined cap. Store at ≤ -20°C for long-term stability.
Calculation Example for Stock Solution Concentration:
-
Mass of this compound: 1.05 mg
-
Final Volume: 1.00 mL
-
Concentration: 1.05 mg / 1.00 mL = 1.05 mg/mL
Preparation of this compound Working Solutions
Working solutions are prepared by diluting the stock solution to a concentration suitable for spiking into calibration standards, quality controls, and unknown samples. A typical working concentration is in the ng/mL range.
Workflow for Working Solution Preparation
Caption: Workflow for preparing this compound working solutions.
Detailed Steps for a 100 ng/mL Working Solution:
-
Intermediate Dilution (e.g., to 10 µg/mL):
-
Allow the 1 mg/mL stock solution to thaw and reach room temperature.
-
Pipette 10 µL of the stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., 50:50 methanol:water or acetonitrile). This results in a 10 µg/mL intermediate solution.
-
-
Final Working Solution (100 ng/mL):
-
Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the intermediate dilution. This yields a final working solution of 100 ng/mL.
-
Calculation for Dilutions:
The formula M₁V₁ = M₂V₂ is used for calculating dilutions, where:
-
M₁ = Initial concentration
-
V₁ = Initial volume
-
M₂ = Final concentration
-
V₂ = Final volume
Sample Preparation using the Internal Standard
The following is a general protocol for protein precipitation in a plasma sample.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume (e.g., 10 µL) of the this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Stability and Storage
Proper storage is critical to maintain the integrity of the this compound solutions.
| Solution | Storage Temperature | Vial Type | Recommended Duration |
| Solid Standard | As per Certificate of Analysis (typically ≤ -20°C) | Original sealed container | Long-term |
| Stock Solution (1 mg/mL in Methanol) | ≤ -20°C | Amber glass, PTFE-lined cap | Up to 6 months (verify stability) |
| Working Solutions | 2-8°C | Amber glass, PTFE-lined cap | Prepare fresh daily or weekly (verify stability) |
Note: Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Always refer to the manufacturer's Certificate of Analysis for specific storage and stability information.
Application in LC-MS/MS Analysis
This compound is ideally suited for use as an internal standard in the LC-MS/MS quantification of metronidazole.
Recommended LC-MS/MS Parameters
The following are suggested starting parameters that should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) for this compound | m/z 176.1 |
| Product Ion (Q3) for this compound | m/z 132.1 (quantifier), m/z 86.1 (qualifier) |
| Precursor Ion (Q1) for Metronidazole | m/z 172.1 |
| Product Ion (Q3) for Metronidazole | m/z 128.1 (quantifier), m/z 82.1 (qualifier) |
| Collision Energy | Optimize for your instrument |
| Dwell Time | Optimize for your instrument |
Logical Relationship for Quantification
Caption: Logical workflow for quantitative analysis using an internal standard.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the preparation of this compound solutions for use as an internal standard in quantitative analysis. Adherence to these procedures, along with good laboratory practices, will contribute to the generation of accurate, reliable, and reproducible analytical data. Always consult the Certificate of Analysis provided by the supplier for the most specific information regarding your standard.
References
Application Notes and Protocols for Isometronidazole-D4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isometronidazole-D4, a deuterium-labeled analog of metronidazole, serves as an indispensable tool in modern pharmacokinetic (PK) research. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of metronidazole in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation, chromatography, and mass spectrometric response.[1] This document provides detailed application notes and experimental protocols for the use of this compound in pharmacokinetic studies.
Deuterium substitution in a drug molecule can occasionally alter its metabolic rate, a phenomenon known as the kinetic isotope effect.[2][3] While this effect can be exploited to intentionally create drugs with longer half-lives, in the context of its use as an internal standard, it is crucial that the deuterated standard co-elutes with the analyte and behaves similarly during sample processing and analysis to ensure accurate quantification.[1]
Core Applications
The principal application of this compound is as an internal standard in bioanalytical methods to support:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of metronidazole.
-
Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of a generic drug product to a brand-name drug product.[4]
-
Therapeutic Drug Monitoring (TDM): Measuring drug concentrations in patients to optimize dosage regimens.
-
Drug-Drug Interaction (DDI) Studies: Assessing how co-administered drugs affect the pharmacokinetics of metronidazole.
Data Presentation: Analytical Method Validation
The reliability of pharmacokinetic data is critically dependent on the validation of the underlying bioanalytical method. The following table summarizes typical validation parameters for an LC-MS/MS method for metronidazole quantification using this compound as an internal standard, based on published literature.
| Parameter | Typical Performance | Reference |
| Biological Matrix | Human Plasma | |
| Internal Standard | This compound | |
| Calibration Range | 0.01 to 10.0 µg/mL | |
| Lower Limit of Quantitation (LLOQ) | 0.4 ng/mL | |
| Upper Limit of Quantitation (ULOQ) | 200 ng/mL | |
| Inter- and Intra-day Precision (CV%) | < 15% | |
| Inter- and Intra-day Accuracy (Bias %) | < 15% (within ± 20% at LLOQ) | |
| Recovery | Consistent and reproducible | |
| Matrix Effect | Minimal to none |
Illustrative Pharmacokinetic Data
The following table provides an example of how pharmacokinetic parameters for metronidazole, derived from a study using this compound as an internal standard, would be presented. Note: This data is for illustrative purposes only and does not represent results from a specific study.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | µg/mL | 8.5 ± 1.2 |
| Tmax (Time to Cmax) | hours | 1.5 ± 0.5 |
| AUC0-t (Area Under the Curve) | µgh/mL | 45.3 ± 6.7 |
| AUC0-inf (AUC to infinity) | µgh/mL | 48.1 ± 7.1 |
| t1/2 (Half-life) | hours | 8.2 ± 1.5 |
| CL/F (Apparent Clearance) | L/h | 5.2 ± 0.9 |
| Vd/F (Apparent Volume of Distribution) | L | 59.8 ± 8.3 |
Experimental Protocols
Protocol 1: Quantification of Metronidazole in Human Plasma using LC-MS/MS
This protocol describes a liquid-liquid extraction (LLE) method for the analysis of metronidazole in human plasma.
1. Materials and Reagents:
-
Metronidazole and this compound standards
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Extraction solvent (e.g., ethyl acetate or a proprietary mixture)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Sample evaporator (e.g., nitrogen evaporator)
-
HPLC vials
2. Sample Preparation (Liquid-Liquid Extraction):
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound working solution (internal standard) and vortex briefly.
-
Add 1 mL of extraction solvent.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an HPLC vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: ACE C18 (100 x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH adjusted to 4.0 with formic acid) in an 80:20 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Illustrative):
-
Metronidazole: Q1 -> Q3 (e.g., m/z 172.1 -> 128.1)
-
This compound: Q1 -> Q3 (e.g., m/z 176.1 -> 132.1)
-
-
Ion Source Parameters: Optimize according to the specific instrument (e.g., curtain gas, ion spray voltage, temperature, nebulizer gas, collision gas).
Protocol 2: Quantification of Metronidazole in Dried Blood Spots (DBS)
This protocol is adapted for low-volume sampling, particularly useful in pediatric or preclinical studies.
1. Materials and Reagents:
-
In addition to materials in Protocol 1:
-
DBS collection cards
-
Methanol (HPLC grade)
-
DBS puncher (e.g., 3 mm)
2. Sample Preparation (DBS Extraction):
-
Punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube or well of a 96-well plate.
-
Add 200 µL of extraction solvent (methanol containing this compound internal standard).
-
Vortex or sonicate for 30 minutes to ensure complete extraction.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for direct injection or evaporate and reconstitute if concentration is needed.
3. LC-MS/MS Conditions:
-
LC and MS conditions can be similar to those in Protocol 1, but may require higher sensitivity settings due to the smaller sample volume. A gradient elution might be employed, for instance, with mobile phase A as 0.1% formic acid in water and mobile phase B as methanol.
Visualizations
Experimental Workflow for Plasma Sample Analysis
Caption: Workflow for metronidazole quantification in plasma.
Logical Relationship of this compound in Pharmacokinetic Studies
Caption: Role of this compound in a PK study workflow.
References
- 1. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Metronidazole Residues in Diverse Food Matrices Using Isometronidazole-D4 as an Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of metronidazole residues in various food matrices, including milk, honey, and salmon. The use of a stable isotope-labeled internal standard, Isometronidazole-D4, ensures accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol employs a streamlined sample preparation procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is suitable for high-throughput screening and confirmation of metronidazole residues to ensure food safety and compliance with regulatory limits.
Introduction
Metronidazole is a nitroimidazole antibiotic used in veterinary medicine. Its use in food-producing animals is prohibited in many countries due to concerns about its potential carcinogenicity and mutagenicity.[1] Consequently, regulatory bodies have set maximum residue limits (MRLs) or banned its use altogether, necessitating sensitive and reliable analytical methods for monitoring its presence in foodstuffs. The analysis of metronidazole in complex food matrices can be challenging due to the presence of interfering substances that can cause matrix effects, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to mitigate these challenges.[2][3] this compound has chemical and physical properties that are nearly identical to those of metronidazole, ensuring that it behaves similarly during sample extraction, cleanup, and ionization, thereby providing reliable correction for any analytical variations.[2] This application note provides a detailed protocol for the extraction and analysis of metronidazole in milk, honey, and salmon using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Reagents and Materials
-
Metronidazole (analytical standard, ≥98% purity)
-
This compound (internal standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Anhydrous sodium sulfate
-
Deionized water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation
Milk [4]
-
To 1 mL of milk sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile containing 0.1% formic acid.
-
Vortex the mixture thoroughly.
-
Add 1 g of sodium chloride, vortex again, and centrifuge at 4000 rpm.
-
Collect the upper organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Honey
-
Weigh 5 g of honey into a 50 mL centrifuge tube and dissolve it in 10 mL of deionized water.
-
Add 20 mL of acetonitrile and vortex for 1 minute.
-
Add 2 g of NaCl and vortex for another minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Take the supernatant (acetonitrile layer) and perform a hexane wash to remove nonpolar interferences.
-
Evaporate the acetonitrile layer to dryness and reconstitute in 1 mL of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Salmon
-
Homogenize 5 g of salmon tissue.
-
Add 20 mL of ethyl acetate and homogenize further.
-
Add 5 g of anhydrous sodium sulfate, vortex, and centrifuge at 4000 rpm for 10 minutes.
-
Collect the ethyl acetate supernatant.
-
The extract is then cleaned up using a silica solid-phase extraction (SPE) cartridge.
-
Elute the analytes from the SPE cartridge, evaporate the eluate to dryness, and reconstitute in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: SCIEX Triple Quad™ 3500 or equivalent
-
Column: C18 analytical column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Metronidazole: 172.3 > 128.2 (Quantifier), 172.3 > 81.9 (Qualifier)
-
This compound: 176.3 > 132.2 (Quantifier)
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the method across different food matrices based on published data.
Table 1: Method Detection and Quantification Limits
| Food Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Milk | 0.25 µg/kg | 0.5 µg/kg |
| Honey | 0.05 - 0.2 µg/kg | 0.5 - 1 µg/kg |
| Salmon | 0.05 - 0.2 µg/kg | 0.21 - 3.0 ng/g |
| Shrimp | 0.07 - 1.0 ng/g | 0.21 - 3.0 ng/g |
| Tilapia | 0.07 - 1.0 ng/g | 0.21 - 3.0 ng/g |
Table 2: Recovery Rates of Metronidazole
| Food Matrix | Spiking Level | Average Recovery (%) |
| Milk | 1.0 µg/kg | 90-110 |
| Honey | 0.4 - 2 µg/kg | 91.2 - 107.0 |
| Salmon | 0.4 - 2 µg/kg | 91.2 - 107.0 |
| Fish Muscle | 1 - 50 ng/g | 81 - 124 |
Visualizations
Caption: Experimental workflow for metronidazole residue analysis.
Caption: LC-MS/MS analysis logical flow.
Conclusion
The presented LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the determination of metronidazole residues in a variety of challenging food matrices. The detailed protocols for milk, honey, and salmon can be readily implemented in analytical laboratories for routine monitoring to safeguard public health and ensure compliance with food safety regulations. The excellent recovery, low detection limits, and effective compensation for matrix effects underscore the robustness of this method for high-throughput residue analysis.
References
- 1. Validation of a method for the detection and confirmation of nitroimidazoles and the corresponding hydroxy metabolites in pig plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of metronidazole in healthy subjects' feces using an LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
Application Note: High-Throughput Quantification of Isometronidazole in Human Plasma using Isometronidazole-D4 as an Internal Standard by LC-MS/MS
Introduction
This application note describes a robust and sensitive analytical method for the quantification of Isometronidazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Isometronidazole-D4, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise measurements. Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry because their physicochemical properties are nearly identical to the analyte, allowing them to effectively compensate for variations in sample preparation, injection volume, and matrix effects.[1] This method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.
A highly sensitive, selective, and rugged method for the quantification of metronidazole (structurally similar to isometronidazole) in human plasma using its deuterated analog as an internal standard has been successfully developed and validated.[2] The described workflow, from sample preparation to data analysis, ensures reliability and high throughput, capable of analyzing over 300 samples per day.[2]
Principle
The method involves the extraction of Isometronidazole and the this compound internal standard from human plasma via liquid-liquid extraction (LLE). Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The concentration of Isometronidazole is determined by calculating the ratio of its peak area to that of the internal standard.
Experimental Protocols
1. Materials and Reagents
-
Isometronidazole (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (Blank)
-
Ethyl Acetate (HPLC Grade)
2. Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu Nexera series, Waters Acquity UPLC)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Agilent 6400 Series)
-
Analytical Column: ACE C18 (100 x 4.6 mm, 5 µm) or equivalent[2]
3. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Isometronidazole and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Isometronidazole stock solution in 50:50 acetonitrile/water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile/water.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except for the blank.
-
Vortex for 10 seconds.
-
Add 1 mL of ethyl acetate.[3]
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Method Validation
A full validation of the bioanalytical method should be performed to ensure its reliability. The following parameters are typically assessed:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is evaluated by analyzing blank matrix samples from multiple sources.
-
Accuracy and Precision: Assessed by analyzing QC samples at low, medium, and high concentrations on three different days.
-
Linearity and Range: Determined by a calibration curve with at least six non-zero concentrations. A typical calibration range for a similar compound, metronidazole, was 0.01 to 10.0 µg/mL.
-
Matrix Effect: Evaluated to ensure that co-eluting matrix components do not affect the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Assessed under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC System | |
| Column | ACE C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate in Water, pH 4.0B: Acetonitrile |
| Gradient | 80% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 min |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Isometronidazole | To be determined (e.g., m/z 172 > 128) |
| This compound | To be determined (e.g., m/z 176 > 132) |
| Dwell Time | 200 ms |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85 - 95% |
| Matrix Effect | IS-Normalized Factor: 0.85 - 1.15 | 0.92 - 1.08 |
| Stability | % Change within ±15% | Pass |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a HPLC-MS-MS method for quantification of metronidazole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isometronidazole-D4 in Environmental Sample Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and quantification of Isometronidazole-D4 in environmental water and soil/sediment samples using Solid Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterated analog of metronidazole, a widely used antibiotic and antiprotozoal drug. Due to its similar chemical and physical properties to metronidazole, this compound is an ideal internal standard for the accurate quantification of metronidazole in complex environmental matrices, compensating for sample matrix effects and variations in extraction and analysis.
Quantitative Data Summary
The following table summarizes the typical performance data for the analysis of metronidazole using a deuterated internal standard like this compound in various environmental matrices. The performance of this compound itself is analogous to the parent compound.
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Water | SPE-LC-MS/MS | 3.4 ng/L | 11.3 ng/L | 89.3 - 97.2 | [1] |
| Wastewater | SPE-LC-MS/MS | 1-10 ng/L | - | 50 - 117 | |
| Sediment | SPE-LC-MS/MS | 0.4 ng/g | 1.3 ng/g | 89.3 - 97.2 | [1] |
| Soil | SPE-LC-MS/MS | - | - | 55 - 108 | [2] |
| Fish Tissue | SPE-LC-MS/MS | 0.3 ng/g | 1.0 ng/g | 89.3 - 97.2 | [1] |
Experimental Protocols
Protocol for Water Sample Analysis
This protocol details the extraction of this compound from water samples using Solid Phase Extraction (SPE) followed by LC-MS/MS analysis.
1.1. Materials and Reagents
-
This compound standard
-
Metronidazole standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH4OH)
-
Strata™-X-C SPE cartridges (or equivalent polymeric cation-exchange sorbent)
-
Oasis HLB SPE cartridges (or equivalent hydrophilic-lipophilic balanced sorbent)
1.2. Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in clean glass bottles. Acidify the samples to a pH of approximately 2 with HCl to prevent degradation of the analyte. Store the samples at 4°C and analyze within 48 hours.
-
Fortification with Internal Standard: To a 100 mL water sample, add a known concentration of this compound solution (e.g., 100 ng/L).
-
SPE Cartridge Conditioning:
-
For Strata™-X-C cartridges: Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.
-
For Oasis HLB cartridges: Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of ultrapure water.
-
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing:
-
For Strata™-X-C cartridges: Wash the cartridge with 5 mL of 0.1 N HCl followed by 5 mL of methanol.
-
For Oasis HLB cartridges: Wash the cartridge with 5 mL of ultrapure water.
-
-
Elution:
-
For Strata™-X-C cartridges: Elute the analyte with 5 mL of 5% ammonium hydroxide in methanol.
-
For Oasis HLB cartridges: Elute the analyte with 5 mL of methanol.
-
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
1.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Metronidazole: Precursor ion (m/z) 172.1 -> Product ions (m/z) 128.1 (quantifier), 82.1 (qualifier).
-
This compound: Precursor ion (m/z) 176.1 -> Product ions (m/z) 132.1 (quantifier), 84.1 (qualifier). Note: These are proposed transitions based on the fragmentation of metronidazole and the mass shift due to deuterium labeling. Optimization on the specific instrument is recommended.
-
-
Protocol for Soil and Sediment Sample Analysis
This protocol outlines the extraction of this compound from soil and sediment samples followed by SPE cleanup and LC-MS/MS analysis.
2.1. Materials and Reagents
-
Same as for water analysis.
-
Citrate buffer (pH 4).
2.2. Sample Preparation and Extraction
-
Sample Preparation: Air-dry the soil or sediment samples and sieve them to remove large debris.
-
Extraction:
-
To 5 g of the homogenized sample, add 10 mL of an extraction solvent (e.g., a mixture of citrate buffer (pH 4) and methanol (1:1, v/v)).
-
Fortify the sample with a known amount of this compound solution.
-
Vortex or sonicate the mixture for 15-30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction step twice more and combine the supernatants.
-
-
SPE Cleanup:
-
Dilute the combined supernatant with ultrapure water to reduce the methanol concentration to <5%.
-
Proceed with the SPE cleanup as described in the water analysis protocol (steps 1.2.3 to 1.2.7), using Oasis HLB cartridges.
-
2.3. LC-MS/MS Analysis
-
Follow the same LC-MS/MS conditions as described in the water analysis protocol (section 1.3).
Visualizations
Experimental Workflow for Water Sample Analysis
Caption: Workflow for this compound analysis in water samples.
Experimental Workflow for Soil/Sediment Sample Analysis
Caption: Workflow for this compound analysis in soil/sediment.
Logical Relationship for Quantification
Caption: Logic for quantification using an internal standard.
References
Application Note: Quantification of Metronidazole in Human Plasma Using Isometronidazole-D4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metronidazole is a widely used antibiotic effective against anaerobic bacteria and certain parasites.[1] Accurate quantification of metronidazole in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of metronidazole in human plasma. The use of a stable isotope-labeled internal standard, Isometronidazole-D4 (or a suitable alternative like Metronidazole-D4), ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[2][3]
Experimental Protocols
Materials and Reagents
-
Metronidazole (Reference Standard)
-
This compound or Metronidazole-D4 (Internal Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Formate
-
Formic Acid
-
Ethyl Acetate
-
Water (Deionized, 18 MΩ·cm)
-
Human Plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Metronidazole Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metronidazole in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the metronidazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution in the same diluent to a final concentration (e.g., 50 ng/mL).
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a widely used method for extracting metronidazole from plasma.[2][3]
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution to each plasma sample (except for blank samples, to which 25 µL of diluent is added).
-
Vortex the samples for 30 seconds.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 900 µL) to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
The following table summarizes the typical LC conditions for the analysis of metronidazole.
| Parameter | Condition |
| Column | ACE C18 (100 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | A: 10.0 mM Ammonium Formate in water (pH 4.0) B: Acetonitrile |
| Gradient/Isocratic | Isocratic: 20:80 (A:B) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3.0 minutes |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 20 psi |
| Collision Gas (CAD) | 6 psi |
| MRM Transitions | Metronidazole: m/z 172.1 → 128.1 This compound: m/z 176.1 → 132.1 (typical) |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Metronidazole | 0.01 - 10.0 | > 0.99 |
The calibration range was established from 0.01 to 10.0 μg/mL.
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.01 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 0.03 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 4.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 8.0 | < 15 | 85 - 115 | < 15 | 85 - 115 |
The results of validation testing for precision and accuracy should comply with current bioanalytical guidelines.
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor |
| Metronidazole | Low | ~80% | ~1.0 |
| High | ~80% | ~1.0 | |
| This compound | - | ~78% | ~1.0 |
The mean extraction recovery for metronidazole has been reported to be in the range of 76.5% to 82.1% in plasma.
Visualizations
Experimental Workflow
Caption: Workflow for Metronidazole Quantification in Plasma.
Logical Relationship of Method Validation
Caption: Key Parameters for Bioanalytical Method Validation.
References
- 1. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Isometronidazole-D4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Isometronidazole-D4 for analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are described: Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE). This compound is a deuterated stable isotope-labeled internal standard for Isometronidazole. The methodologies presented are based on established techniques for the analogous compound, Metronidazole, and its deuterated standard, and are directly applicable for the bioanalysis of this compound in biological matrices such as plasma.
Overview of Sample Preparation Techniques
Effective sample preparation is a critical step to ensure accurate and reliable quantification of analytes in biological matrices. The primary goals are to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of technique depends on factors such as the desired level of cleanliness, sample volume, throughput requirements, and the physicochemical properties of the analyte.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that partitions analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective at removing non-soluble interferences and can provide a clean extract.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Volume | 100 µL - 250 µL plasma | [1][2][3] |
| Extraction Solvent | Ethyl acetate or Ethyl acetate:Acetonitrile (4:1, v/v) | [4][5] |
| Recovery (Metronidazole) | 93.7 - 97.5% | |
| Recovery (Metronidazole-D4) | ~97% | |
| Linearity Range | 0.01 - 10.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.53 ± 0.04 ng/mL |
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: Pipette 200 µL of the plasma sample into a clean polypropylene tube.
-
Internal Standard Spiking: Add 50 µL of the working solution of this compound (internal standard, IS) to the plasma sample.
-
Protein Precipitation (Optional but recommended): Add a small volume of acetonitrile (e.g., 100 µL) and vortex briefly to denature some proteins.
-
Addition of Extraction Solvent: Add 1.0 mL of ethyl acetate:acetonitrile (4:1, v/v) mixture.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes to separate the aqueous and organic layers and pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated on the remaining aqueous layer with a fresh aliquot of the extraction solvent. The organic layers are then combined.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 0.1% formic acid in water:acetonitrile, 80:20 v/v) and vortex to dissolve the analyte.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to the sample, which causes the proteins to denature and precipitate out of solution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Volume | 25 µL - 100 µL plasma | |
| Precipitating Agent | Acetonitrile (ACN) | |
| ACN to Sample Ratio | 3:1 to 5:1 (v/v) | |
| Recovery (General Small Molecules) | >90% (compound dependent) | |
| Linearity Range | Not explicitly stated, method-dependent | |
| Lower Limit of Quantification (LLOQ) | Dependent on subsequent analytical method sensitivity |
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: In a 96-well plate or microcentrifuge tubes, pipette 50 µL of the plasma sample.
-
Internal Standard Spiking: Add a small volume of the this compound working solution to each sample.
-
Addition of Precipitating Agent: Add 150 µL of ice-cold acetonitrile (a 3:1 ratio) to each sample. Adding 0.1% formic acid to the acetonitrile can improve the precipitation of some proteins.
-
Mixing: Vortex the samples for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate or tubes at approximately 1480 x g for 30 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or new tubes, being cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): The supernatant can be directly injected for analysis. However, for increased sensitivity, the solvent can be evaporated and the residue reconstituted in a smaller volume of mobile phase.
-
Analysis: The clear supernatant is ready for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while allowing interfering compounds to be washed away. This method typically yields very clean extracts, which can enhance the sensitivity and robustness of the analytical method. For a small molecule like this compound, a polymeric reversed-phase sorbent is a suitable choice.
Quantitative Data Summary
| Parameter | Value | Reference |
| Sample Volume | 100 µL plasma | |
| Sorbent Type | Polymeric Reversed-Phase (e.g., HLB) | |
| Recovery (Metronidazole) | 88 - 99% | |
| Recovery (Basic Drugs, Generic Method) | >80% | |
| Linearity Range | 0.1 - 300 µM | |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL (for basic drugs, generic method) |
Experimental Protocol: Solid-Phase Extraction
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the this compound internal standard.
-
Dilute the sample with 300 µL of 2% ammonium hydroxide in water to adjust the pH and reduce protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., 10 mg) with 500 µL of methanol.
-
Equilibrate the cartridge with 500 µL of water. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 500 µL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Conclusion
The choice of sample preparation technique for this compound analysis will depend on the specific requirements of the assay.
-
Protein Precipitation offers a rapid and simple method suitable for high-throughput screening.
-
Liquid-Liquid Extraction provides a cleaner sample with good recovery.
-
Solid-Phase Extraction delivers the cleanest extracts, which can lead to improved sensitivity and reduced matrix effects, albeit with a more involved protocol.
It is recommended to validate the chosen method according to regulatory guidelines to ensure its accuracy, precision, and robustness for the intended application. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for variability during sample preparation and potential matrix effects during analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generic on-line solid phase extraction sample preparation strategies for the analysis of drugs in biological matrices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a sensitive bioanalytical method for metronidazole extraction from human plasma | CoLab [colab.ws]
Application Notes and Protocols: Isometronidazole-D4 in Clinical and Diagnostic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Isometronidazole-D4 as an internal standard in the quantitative analysis of the antibiotic metronidazole in biological matrices. The protocols detailed below are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, widely employed in clinical and diagnostic research, particularly for pharmacokinetic and bioequivalence studies.
Introduction
This compound is a deuterated isotopologue of metronidazole, a widely used antibiotic for treating anaerobic bacterial and protozoal infections. In bioanalytical methods, particularly those employing mass spectrometry, the use of a stable isotope-labeled internal standard is the gold standard for accurate quantification. This compound is the ideal internal standard for metronidazole analysis as it co-elutes with the analyte and exhibits identical ionization efficiency, compensating for variations in sample preparation and instrument response. This ensures high precision and accuracy in the determination of metronidazole concentrations in complex biological samples such as plasma, feces, and saliva.
Core Applications
This compound is primarily utilized as an internal standard in the following research areas:
-
Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of metronidazole in humans and animals.
-
Bioequivalence Studies: To compare the bioavailability of a generic drug product to a brand-name drug product.[1]
-
Therapeutic Drug Monitoring: To optimize patient dosing regimens by maintaining drug concentrations within the therapeutic window.
-
Metabolic Studies: To investigate the metabolic pathways of metronidazole.
Experimental Protocols
The following protocols describe validated LC-MS/MS methods for the quantification of metronidazole in human plasma and feces using this compound as an internal standard.
Protocol 1: Quantification of Metronidazole in Human Plasma
This protocol is adapted from a highly sensitive and rugged method for bioequivalence studies.[1]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (this compound).
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Metronidazole: m/z 172 → 128
-
This compound (Internal Standard): Specific transition for the deuterated compound should be optimized.
-
-
Protocol 2: Quantification of Metronidazole in Human Feces
This protocol is based on a highly selective and sensitive method for analyzing metronidazole in fecal samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize a known weight of fecal sample.
-
Spike the sample with the internal standard (this compound).
-
Perform liquid-liquid extraction using ethyl acetate.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: Waters Symmetry® C18 (100 × 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (40:60, v/v)
-
Flow Rate: Optimized for separation
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI) in positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimized for metronidazole and this compound.
-
Data Presentation
The following tables summarize the quantitative performance parameters of the described LC-MS/MS methods.
Table 1: Method Validation Parameters for Metronidazole Quantification in Human Plasma
| Parameter | Value | Reference |
| Calibration Range | 0.01 - 10.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.01 µg/mL | |
| Intra-day Precision (%RSD) | < 5% | |
| Inter-day Precision (%RSD) | < 6% | |
| Accuracy | Within ± 15% of nominal values | |
| Recovery | > 90% |
Table 2: Method Validation Parameters for Metronidazole Quantification in Human Feces
| Parameter | Value | Reference |
| Calibration Range | 0.50 - 250 ng/g | |
| Mean Extraction Recovery (Metronidazole) | 97.28% | |
| Mean Extraction Recovery (this compound) | 96.76% | |
| Long-term Stability (Spiked Samples) | Stable for at least 3 months at -20°C and -70°C | |
| Extracted Sample Stability | Stable up to 24 hours |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Workflow for Bioanalytical Quantification of Metronidazole.
Caption: Principle of Internal Standard Use in Quantitative Analysis.
References
Troubleshooting & Optimization
troubleshooting poor peak shape with Isometronidazole-D4
Welcome to the technical support center for Isometronidazole-D4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the chromatographic analysis of this compound, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing, fronting, or splitting) for this compound?
Poor peak shape in the analysis of this compound, a deuterated basic compound, can arise from several factors:
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for basic compounds like this compound is the interaction between the positively charged analyte and negatively charged residual silanol groups on the surface of silica-based stationary phases.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte, resulting in broadened or tailing peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Extra-Column Volume: Excessive tubing length or dead volume in fittings can cause peak broadening.
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting or fronting.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to split peaks or general peak shape deterioration.[2]
Q2: My this compound peak is tailing. What are the first steps to fix it?
Peak tailing is a common issue when analyzing basic compounds. Here’s a prioritized troubleshooting approach:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3 or below) will protonate the residual silanol groups on the column, minimizing the secondary interactions that cause tailing.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) with end-capping are designed to have fewer accessible silanol groups, which significantly reduces peak tailing for basic analytes.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, improving peak shape.
-
Reduce Sample Concentration: Dilute your sample to check if column overload is the cause of the tailing.
Q3: Why does my deuterated internal standard (this compound) have a slightly different retention time than the unlabeled analyte (Isometronidazole)?
This phenomenon is known as a chromatographic isotope effect. Deuterium-labeled compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. While often minimal, this can be more pronounced with a highly efficient column. If the separation is significant, it may be necessary to adjust the chromatographic method to ensure co-elution, or to use a lower-resolution column if this does not compromise the overall analysis.
Q4: Can the position of the deuterium labels on this compound affect its stability?
Yes, the stability of the deuterium labels is crucial. Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can occur. This is more likely if the labels are on heteroatoms (like -OH or -NH) or on a carbon adjacent to a carbonyl group. For this compound, the deuterium atoms are on the ethanol side chain, which is generally a stable position. However, exposure to highly acidic or basic conditions for extended periods should be avoided.
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a systematic approach to troubleshooting peak tailing for this compound.
| Symptom | Potential Cause | Recommended Solution |
| Only the this compound peak is tailing. | Secondary Silanol Interactions: The basic nature of this compound leads to interactions with acidic silanol groups on the silica-based column packing. | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH of 3 or below using an appropriate buffer (e.g., formic acid or phosphate buffer). This protonates the silanols, reducing their interaction with the analyte. 2. Use a Modern Column: Employ a high-purity, end-capped C18 or a polar-embedded column designed for the analysis of basic compounds. 3. Mobile Phase Additive: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase to mask the active silanol sites. |
| All peaks in the chromatogram are tailing. | Column Degradation or Contamination: A void may have formed at the column inlet, or the inlet frit may be partially blocked by particulates from the sample or mobile phase.[3][4] | 1. Reverse and Flush Column: If permitted by the manufacturer, reverse the column and flush it with a strong solvent to dislodge any particulates. 2. Use a Guard Column: Protect the analytical column by installing a guard column. 3. Replace Column: If the problem persists, the column may be irreversibly damaged and should be replaced. |
| Extra-Column Volume: Excessive volume between the injector and the detector can lead to peak broadening and tailing. | 1. Minimize Tubing Length: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.12 mm) to connect the components of your LC system. 2. Check Fittings: Ensure all fittings are properly made and tightened to avoid dead volume. |
Guide 2: Addressing Peak Fronting and Splitting
| Symptom | Potential Cause | Recommended Solution |
| Peak Fronting | Column Overload: The concentration of the injected sample is too high, saturating the stationary phase. | 1. Dilute the Sample: Reduce the concentration of the sample and reinject. 2. Decrease Injection Volume: Inject a smaller volume of the sample. |
| Sample Solvent Mismatch: The sample is dissolved in a solvent that is much stronger than the mobile phase, causing the analyte band to spread.[1] | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Reduce Injection Volume: If a stronger solvent is required for solubility, inject the smallest possible volume. | |
| Split Peaks | Partially Blocked Column Frit: Particulates from the sample or mobile phase are obstructing the flow path at the column inlet. | 1. Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to prevent particulates from entering the system. 2. Reverse and Flush Column: As with tailing, reversing and flushing the column may resolve the blockage. |
| Sample Solvent Effect: Injecting a sample in a strong, non-miscible, or improperly pH-adjusted solvent can cause the peak to split. | Ensure the sample solvent is compatible with the mobile phase. If necessary, perform a solvent exchange by evaporating the sample solvent and reconstituting it in the mobile phase. | |
| Co-eluting Interference: An impurity or another compound is eluting at almost the same time as this compound. | 1. Adjust Chromatographic Conditions: Modify the mobile phase composition or gradient to improve the resolution between the two peaks. 2. Use a Different Column: A column with a different selectivity may be able to separate the co-eluting species. |
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the peak shape of a basic compound like this compound, based on general chromatographic principles.
| Mobile Phase pH | Asymmetry Factor (As) of Basic Analyte (Hypothetical Data) | Rationale |
| pH 7.0 | 2.35 | At neutral pH, residual silanol groups on the silica surface are deprotonated and negatively charged, leading to strong electrostatic interactions with the protonated basic analyte, causing significant peak tailing. |
| pH 3.0 | 1.33 | Lowering the pH protonates the silanol groups, neutralizing their charge and reducing the secondary interactions with the basic analyte, resulting in a more symmetrical peak. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Metronidazole
This protocol is adapted for the analysis of Metronidazole and can serve as a starting point for optimizing the analysis of this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water (pH adjusted to 3.0) and methanol/water (62:38 v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 318 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation:
-
Prepare a stock solution of 1000 µg/mL Metronidazole in methanol.
-
Dilute the stock solution with the mobile phase to create working standards of desired concentrations (e.g., for a calibration curve).
-
-
Sample Preparation (for tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a portion of the powder equivalent to 10 mg of Metronidazole into a 10 mL volumetric flask.
-
Add methanol, sonicate for 15 minutes to dissolve, and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.
-
Protocol 2: LC-MS/MS Method for Metronidazole in Human Plasma
This protocol is for the quantification of Metronidazole in a biological matrix using this compound as the internal standard.
-
Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer and a turbo ion spray source.
-
Column: ACE C18, 100 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 10.0 mM ammonium formate in water (pH 4.0) (80:20, v/v).
-
Flow Rate: Not specified, but a typical flow rate for this column dimension would be 0.8-1.0 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction.
-
Analyze the resulting clear samples.
-
Visualizations
A logical workflow for troubleshooting poor peak shape.
References
Isometronidazole-D4 stability issues in long-term storage
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Isometronidazole-D4?
While specific studies on this compound are lacking, based on general practices for deuterated compounds and the parent drug, metronidazole, long-term storage at -20°C or -70°C in airtight, light-resistant containers is recommended to minimize degradation.[5] For solutions, storage in a frozen state is generally preferred over refrigeration to slow down potential hydrolysis or microbial growth.
Q2: What potential factors can affect the stability of this compound during long-term storage?
Several factors can influence the stability of this compound:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light may induce photolytic degradation.
-
pH: The stability of metronidazole in solution is pH-dependent. Extreme pH values should be avoided.
-
Oxygen: Oxidative degradation can occur, especially in the presence of light and certain catalysts.
-
Moisture: Hydrolysis can be a degradation pathway, particularly for solutions or if the solid material is not stored in a desiccated environment.
Q3: What are the likely degradation products of this compound?
Based on the known degradation pathways of metronidazole, potential degradation products of this compound could include analogs of the intermediates formed during the degradation of metronidazole. These could result from modifications to the nitroimidazole ring or the side chain.
Q4: How can I monitor the stability of my this compound samples over time?
Several analytical techniques can be employed to monitor the stability of this compound. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is a common and effective method for separating and quantifying the parent compound and its degradation products. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on any degradation products formed.
Troubleshooting Guide
Issue 1: I observe additional peaks in my HPLC chromatogram after long-term storage of my this compound solution.
-
Question: What could be the cause of these new peaks?
-
Answer: These additional peaks likely represent degradation products. The conditions of storage (temperature, light exposure, solvent) may not have been optimal, leading to the breakdown of this compound.
-
-
Question: How can I identify these new peaks?
-
Answer: Mass spectrometry (MS), particularly LC-MS, is a powerful tool for identifying unknown peaks by providing molecular weight information. Comparing the mass of the new peaks to potential degradation products of metronidazole can help in their identification. High-resolution mass spectrometry can provide elemental composition to further aid in structure elucidation.
-
-
Question: What steps should I take to prevent this in the future?
-
Answer: Review your storage conditions. Ensure the material is stored at a sufficiently low temperature, protected from light, and in a tightly sealed container. If in solution, consider preparing fresh solutions for critical experiments or conduct a stability study to determine the acceptable storage duration under your specific conditions.
-
Issue 2: The concentration of my this compound standard solution appears to have decreased over time.
-
Question: Why is the concentration of my standard decreasing?
-
Answer: A decrease in concentration suggests either degradation of the compound or adsorption to the container surface. Evaporation of the solvent can also lead to an apparent change in concentration, though this would typically be an increase.
-
-
Question: How can I differentiate between degradation and adsorption?
-
Answer: Analyze the sample using a stability-indicating method like HPLC. If degradation has occurred, you will observe a decrease in the peak area of this compound and the appearance of new degradation product peaks. If no degradation peaks are observed, adsorption to the container might be the issue.
-
-
Question: What are the best practices for preparing and storing standard solutions?
-
Answer: Use silanized glass or low-adsorption polypropylene containers for storage. Prepare stock solutions in a solvent known to be compatible and in which the compound is stable. Store aliquots at -20°C or -70°C to minimize freeze-thaw cycles. It is also good practice to periodically check the concentration of your stock solutions against a freshly prepared standard.
-
Analytical Methods for Stability Testing
The following table summarizes various analytical techniques that can be used for stability testing of this compound.
| Analytical Technique | Application in Stability Testing | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the parent compound and separates degradation products. | High precision and accuracy; can be coupled with various detectors. |
| Mass Spectrometry (MS) | Identifies degradation products by providing molecular weight and structural information. | High sensitivity and specificity; essential for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the parent compound and degradation products. | Excellent for determining the chemical structure of unknown degradation products. |
| UV-Vis Spectroscopy | Can be used for concentration measurements if no interfering substances are present. | Simple and rapid method for assessing overall compound stability. |
| Thin-Layer Chromatography (TLC) | A simple method to visualize the presence of more polar degradation products. | Cost-effective and allows for the detection of substances that might be irreversibly adsorbed on an HPLC column. |
| Infrared (IR) Spectroscopy | Detects changes in functional groups, indicating structural modifications. | Non-destructive and can be used for solid and liquid samples. |
Experimental Protocol: Long-Term Stability Study of this compound using HPLC
This protocol outlines a general procedure for conducting a long-term stability study of this compound in solution.
1. Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions over an extended period.
2. Materials:
- This compound
- High-purity solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Low-adsorption autosampler vials
- HPLC system with a UV or MS detector
- Validated HPLC column suitable for the separation
3. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
- Sample Preparation and Storage:
- Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles of the entire batch.
- Divide the vials into different storage condition groups (e.g., -20°C protected from light, 4°C protected from light, room temperature with light exposure).
- Time Points:
- Establish a schedule for analysis (e.g., T=0, 1 month, 3 months, 6 months, 1 year).
- HPLC Analysis:
- At each time point, retrieve a vial from each storage condition.
- Allow the sample to thaw and equilibrate to room temperature if frozen.
- Prepare the sample for injection (e.g., dilution if necessary).
- Analyze the sample using a validated, stability-indicating HPLC method.
- Quantify the peak area of this compound and any degradation products.
- Data Evaluation:
- Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
- Plot the percentage remaining versus time for each storage condition.
- Identify and, if possible, quantify any significant degradation products.
4. Acceptance Criteria:
- Define the acceptable level of degradation (e.g., not more than 5% loss of the parent compound).
Visualizations
Caption: Workflow for a long-term stability study of this compound.
Caption: Potential degradation pathways for Isometrovidazole-D4.
References
- 1. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Analytical Methods to Determine the Stability of Biopharmaceutical Products [ouci.dntb.gov.ua]
- 5. Instability of corticotropin during long-term storage - myth or reality? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for Isometronidazole-D4
Welcome to the technical support center for Isometronidazole-D4. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my analysis of Isometronidazole?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It manifests as a reduced ionization efficiency of the target analyte, in this case, Isometronidazole, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This phenomenon can lead to decreased signal intensity, which adversely impacts the accuracy, precision, and sensitivity of your quantitative analysis.[4] Essentially, components of your biological sample (like salts, lipids, and proteins) can compete with Isometronidazole for ionization in the mass spectrometer's ion source, leading to an underestimation of its true concentration.[2]
Q2: I'm using this compound as an internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte to the internal standard should then remain constant, allowing for accurate quantification. However, this is not always the case. A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between Isometronidazole and this compound due to small differences in their physicochemical properties. If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate and imprecise results. One study on the related compound metronidazole noted that the D4 deuterated internal standard had a different retention time than the undeuterated version, which necessitated the use of a different internal standard.
Q3: How can I determine if ion suppression is the cause of my poor signal or inconsistent results?
A3: A common and effective method to diagnose ion suppression is the post-column infusion experiment . This technique helps to identify the regions in your chromatogram where ion suppression is most pronounced. The process involves infusing a constant flow of an Isometronidazole standard solution into the LC eluent stream after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal of Isometronidazole indicates the retention times at which co-eluting matrix components are causing ion suppression.
Q4: What are the most effective strategies to minimize ion suppression when analyzing this compound?
A4: Minimizing ion suppression typically involves a multi-faceted approach focusing on sample preparation, chromatographic optimization, and careful method validation. The most effective strategies include:
-
Robust Sample Preparation: Implementing a thorough sample cleanup method is crucial to remove interfering matrix components before LC-MS analysis.
-
Chromatographic Separation: Optimizing your HPLC/UPLC method to separate Isometronidazole and its internal standard from the regions of ion suppression is a highly effective strategy.
-
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample. However, this may also reduce the analyte signal, so a balance must be struck to maintain adequate sensitivity.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and resolving common issues related to ion suppression for this compound.
Issue 1: Poor Sensitivity and Inconsistent Peak Areas for Isometronidazole and this compound
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity and inconsistent peak areas.
Issue 2: Isometronidazole and this compound Show Different Degrees of Signal Suppression
-
Possible Cause: Chromatographic separation of the analyte and the internal standard into different regions of matrix effects (Differential Ion Suppression).
-
Logical Relationship Diagram:
Caption: Logical relationship of differential ion suppression.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
Standard solution of Isometronidazole.
-
Syringe pump.
-
T-connector.
-
Blank matrix extract (e.g., plasma, urine).
-
Validated LC-MS/MS system.
Procedure:
-
Prepare a standard solution of Isometronidazole in a solvent compatible with your mobile phase.
-
Set up the syringe pump to deliver a constant, low flow rate of the Isometronidazole solution.
-
Using a T-connector, introduce the flow from the syringe pump into the eluent stream from the LC column just before it enters the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the signal for Isometronidazole. You should observe a stable, elevated baseline.
-
Inject a blank, extracted matrix sample onto the LC column.
-
Monitor the baseline of the Isometronidazole signal throughout the chromatographic run.
Interpretation:
-
A stable baseline indicates no significant ion suppression.
-
A dip or decrease in the baseline corresponds to a region where co-eluting matrix components are causing ion suppression.
Protocol 2: Evaluation of Sample Preparation Techniques
Objective: To compare the effectiveness of different sample preparation methods in reducing ion suppression.
Methods to Compare:
-
Protein Precipitation (PPT)
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
Procedure:
-
Spike a known concentration of Isometronidazole and this compound into blank matrix.
-
Divide the spiked matrix into three aliquots.
-
Process each aliquot using one of the sample preparation techniques (PPT, LLE, SPE).
-
Analyze the final extracts by LC-MS/MS.
-
Calculate the matrix effect (ME) for each method using the following formula: ME (%) = (Peak Area in post-extraction spiked sample / Peak Area in neat solution) * 100
Data Presentation:
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (Acetonitrile) | 85 - 95 | 40 - 60 | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | 75 - 90 | < 10 |
| Solid-Phase Extraction (Mixed-mode) | 90 - 105 | 90 - 110 | < 5 |
Note: The values in this table are illustrative and will vary depending on the specific matrix and experimental conditions.
Quantitative Data Summary
Table 1: Physicochemical Properties of Isometronidazole
| Property | Value |
| Molecular Formula | C6H9N3O3 |
| Molecular Weight | 171.15 g/mol |
| IUPAC Name | 2-(2-methyl-4-nitroimidazol-1-yl)ethanol |
| Canonical SMILES | Cc1nc(cn1CCO)--INVALID-LINK--[O-] |
| InChI | InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3 |
Table 2: Comparison of LC-MS/MS Parameters for Metronidazole (a structurally similar compound)
| Parameter | Method 1 | Method 2 |
| Column | Varian C18 (150 x 4.6 mm, 5 µm) | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:10 mM Ammonium Acetate (80:20, v/v) + 0.1% Formic Acid | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Methanol |
| Flow Rate | 1.0 mL/min | 0.25 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 171.97 > 127.97 | m/z 171.85 > 127.9 |
Visualizations
Experimental Workflow for Sample Preparation and Analysis
Caption: General workflow for sample preparation and LC-MS/MS analysis.
References
- 1. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Isometronidazole-D4 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Isometronidazole-D4 by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard (IS) low or inconsistent?
A1: Low or inconsistent signal intensity for this compound can be attributed to several factors:
-
Matrix Effects: Co-eluting endogenous components from your sample matrix (e.g., plasma, urine) can suppress the ionization of the internal standard.[1][2] This is a very common issue in LC-MS/MS analysis.
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the this compound molecule may exchange with hydrogen atoms from the solvent or sample matrix, especially under certain pH conditions.[1] This leads to a decrease in the concentration of the fully deuterated standard.
-
Suboptimal Ion Source Parameters: The settings of your electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, such as spray voltage, gas temperatures, and gas flow rates, may not be optimized for this compound.
-
Inadequate Sample Preparation: Poor extraction recovery or insufficient cleanup of the sample can result in a low concentration of the IS reaching the detector and an increased likelihood of matrix effects.
-
Chromatographic Issues: The deuterium isotope effect can cause a slight shift in retention time between the analyte (Metronidazole) and the deuterated IS.[3] If this shift places the IS in a region of significant ion suppression, its signal will be disproportionately affected.
Q2: What is the best sample preparation technique for this compound?
A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for extracting Metronidazole and its deuterated internal standard from biological matrices.[4] The choice between them depends on the specific requirements of your assay.
-
Liquid-Liquid Extraction (LLE): This is a well-established and cost-effective method. It is particularly useful for processing large sample volumes and for nonpolar and semi-polar analytes. However, it can be more labor-intensive and may not be as selective as SPE.
-
Solid-Phase Extraction (SPE): SPE offers high selectivity and can efficiently remove matrix interferences, leading to cleaner extracts and potentially reduced ion suppression. It is also highly compatible with automation for high-throughput workflows.
Q3: Which mobile phase composition is recommended for the analysis of this compound?
A3: A common mobile phase for the analysis of Metronidazole and its deuterated standard consists of a mixture of acetonitrile and water with an acidic modifier. The pH of the mobile phase is crucial for consistent ionization. Metronidazole shows maximum stability at a pH of 5.6. Using a mobile phase with a controlled pH in this range can improve signal stability.
Q4: How can I determine if matrix effects are causing low signal intensity for my this compound?
A4: A post-extraction spike experiment is a standard method to evaluate matrix effects. This involves comparing the signal response of this compound in a clean solvent to its response when spiked into a blank matrix extract. A significant difference in signal intensity indicates the presence of ion suppression or enhancement.
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects are a primary cause of signal suppression in LC-MS/MS analysis. The following steps will help you identify and address this issue.
-
Perform a Post-Extraction Spike Analysis: Follow the detailed protocol provided in the "Experimental Protocols" section to quantify the extent of matrix effects.
-
Optimize Chromatography: Adjust your LC method to separate this compound from co-eluting matrix components. This can involve:
-
Changing the gradient profile.
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
-
Improve Sample Cleanup: If matrix effects are significant, consider a more rigorous sample preparation method. Switching from LLE to a selective SPE protocol can often yield cleaner extracts.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects. However, be mindful that this will also dilute your analyte of interest.
Guide 2: Addressing Isotopic Instability (H/D Exchange)
Deuterium exchange can lead to a gradual loss of the deuterated standard's signal.
-
Control pH: Avoid highly acidic or basic conditions during sample preparation and in your mobile phase, as these can catalyze H/D exchange. Metronidazole is most stable at a pH of 5.6.
-
Solvent Selection: Prepare stock solutions and store standards in aprotic solvents (e.g., acetonitrile, methanol) whenever possible. Minimize the time the standard spends in aqueous solutions.
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques for the analysis of this compound in biological matrices.
| Sample Preparation Technique | Typical Recovery | Potential for Matrix Effects | Throughput |
| Liquid-Liquid Extraction (LLE) | Good to Excellent | Moderate to High | Lower |
| Solid-Phase Extraction (SPE) | Excellent | Low to Moderate | Higher (amenable to automation) |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Analysis
Objective: To determine if components in the sample matrix are suppressing or enhancing the signal of this compound.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound at your working concentration into a clean solvent (e.g., your initial mobile phase).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (a sample that does not contain the analyte or IS) using your established sample preparation protocol. After the final extraction step, spike this compound into the extracted matrix at the same concentration as in Set A.
-
-
Analyze both sets of samples using your LC-MS/MS method.
-
Compare the peak areas of this compound in both sets.
Interpretation of Results:
| Observation | Interpretation |
| Peak area in Set B is significantly lower than in Set A. | Ion suppression is occurring. |
| Peak area in Set B is significantly higher than in Set A. | Ion enhancement is occurring. |
| Peak areas in both sets are comparable. | The matrix has a minimal effect on the signal. |
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
Objective: To extract this compound from plasma samples for LC-MS/MS analysis.
Methodology:
-
To 100 µL of plasma in a microcentrifuge tube, add the working solution of this compound.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Managing Isometronidazole-D4 Contamination in Laboratory Equipment
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling Isometronidazole-D4 contamination in laboratory equipment. The following information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern for contamination?
This compound is a deuterated form of isometronidazole, which is an isomer of the antibiotic metronidazole. In a laboratory setting, it is primarily used as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS/MS). As it is chemically similar to metronidazole, its presence as a contaminant can interfere with the accurate quantification of the target analyte in subsequent experiments.[1] Even at trace levels, this contamination can lead to inaccurate results, particularly in sensitive analytical methods.
Q2: What are the common sources of this compound contamination in the lab?
This compound contamination can originate from various sources, including:
-
Cross-contamination: Reusing glassware, pipette tips, or other equipment without proper cleaning between handling of the this compound standard and subsequent samples.
-
Aerosolization: Generation of aerosols during the handling of this compound powder or solutions, which can then settle on surrounding surfaces and equipment.
-
Inadequate Cleaning Procedures: Failure to use appropriate cleaning agents and procedures that effectively remove the compound from equipment surfaces.
-
Carryover in Analytical Instruments: Residual this compound in the injection port, tubing, or column of an LC-MS/MS system can lead to its appearance in subsequent blank or sample injections.
-
Personal Protective Equipment (PPE): Contaminated gloves or lab coats can transfer the compound to other surfaces.
Q3: What are the acceptable residue limits for this compound on equipment surfaces?
There are no universally established regulatory limits for this compound residue in a research laboratory setting. However, in a pharmaceutical manufacturing context, acceptable residue limits are typically calculated based on the Maximum Allowable Carryover (MACO). The MACO is determined to ensure that the residue of one substance does not adversely affect the quality and safety of the subsequent product. For a research setting, the goal should be to reduce the residue to a level that is not detectable by the analytical method used for the subsequent experiment, or at a minimum, below a level that could interfere with the results.
Troubleshooting Guide
Issue 1: I am seeing a peak for this compound in my blank injections on the LC-MS/MS.
This indicates carryover contamination within your analytical system. Follow these steps to identify and resolve the issue:
-
Isolate the Source:
-
Injector/Autosampler: The needle and sample loop are common sources of carryover.
-
Column: The analytical column can retain the compound.
-
Mobile Phase/Solvent Lines: Contamination of the mobile phase or the tubing can be a source.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for LC-MS/MS carryover.
Issue 2: My glassware and equipment may be contaminated with this compound.
Follow a rigorous cleaning and verification process to ensure the removal of the contaminant.
Experimental Protocols
Protocol 1: Cleaning of this compound Contaminated Glassware and Stainless Steel Equipment
This protocol is based on the solubility of metronidazole, the non-deuterated analogue of this compound. Metronidazole is sparingly soluble in ethanol and acetone, and slightly soluble in water.[2] Using a sequence of solvents will enhance the removal of the residue.
Materials:
-
Low-lint wipes
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
-
Detergent solution (e.g., laboratory-grade glassware detergent)
-
Deionized water
-
Methanol (HPLC grade or higher)
-
70% Isopropanol (IPA)
Procedure for Glassware:
-
Pre-rinse: Rinse the glassware three times with deionized water to remove any gross contamination.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent solution and warm water. Use a suitable brush to scrub all surfaces.
-
Rinse: Rinse the glassware thoroughly with deionized water (at least 5 times) to remove all traces of detergent.
-
Solvent Rinse: Rinse the glassware three times with methanol.
-
Final Rinse: Rinse the glassware three times with deionized water.
-
Drying: Dry the glassware in an oven at an appropriate temperature or allow it to air dry in a clean environment.
Procedure for Stainless Steel Surfaces:
-
Initial Wipe: Wipe the surface with a low-lint wipe soaked in deionized water to remove loose material.
-
Detergent Clean: Wipe the surface thoroughly with a low-lint wipe soaked in a laboratory-grade detergent solution.
-
Water Rinse: Wipe the surface with a fresh low-lint wipe soaked in deionized water to remove the detergent. Repeat this step twice with fresh wipes.
-
Solvent Clean: Wipe the surface with a low-lint wipe soaked in methanol.
-
Final Rinse and Dry: Wipe the surface with a fresh low-lint wipe soaked in 70% IPA and allow it to air dry.
Protocol 2: Verification of Cleaning Efficacy using Swab Sampling and LC-MS/MS Analysis
This protocol describes how to verify the effectiveness of the cleaning procedure by testing for residual this compound.
1. Swab Sampling Procedure:
-
Materials: Low-TOC polyester swabs, vials with a known volume of a suitable solvent (e.g., 50:50 methanol:water), and a template for consistent surface area sampling (e.g., 10 cm x 10 cm).
-
Procedure:
-
Don appropriate PPE.
-
Moisten a swab with the solvent from a pre-filled vial.
-
Using the template, swab the selected surface area with firm, overlapping strokes in one direction.
-
Using the other side of the same swab, swab the same area in a perpendicular direction.
-
Place the swab head into the vial containing the solvent and break off the shaft.
-
Cap the vial and label it appropriately.
-
Take a blank swab sample by moistening a swab with the solvent and placing it directly into a vial without swabbing a surface. This will serve as a negative control.
-
2. LC-MS/MS Analysis of Swab Sample:
-
Sample Preparation:
-
Vortex the sample vial for 30 seconds to extract the analyte from the swab into the solvent.
-
Transfer the solvent to an autosampler vial for analysis.
-
-
LC-MS/MS Method Parameters (Example): These parameters are based on methods for metronidazole and should be optimized for your specific instrument and this compound.
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate the analyte from any potential interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: The specific precursor and product ions for this compound will need to be determined. For metronidazole, a common transition is m/z 172 -> 128. For this compound, this would be shifted by +4 Da (m/z 176 -> 132), but should be confirmed experimentally.
-
3. Acceptance Criteria:
The peak for this compound in the sample should be below the limit of detection (LOD) or limit of quantification (LOQ) of the analytical method. The method should be validated for its intended purpose.
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for metronidazole, which can be used as a proxy for this compound.
Table 1: Solubility of Metronidazole
| Solvent | Solubility |
| Water | Slightly soluble |
| Ethanol (95%) | Sparingly soluble[2] |
| Acetone | Sparingly soluble[2] |
| Diethyl ether | Very slightly soluble[2] |
| Acetic acid (100) | Freely soluble |
Table 2: Example Calculation of Maximum Allowable Carryover (MACO)
This is a hypothetical example for illustrative purposes.
| Parameter | Value | Unit |
| Minimum therapeutic dose of Product A (previous) | 10 | mg |
| Batch size of Product B (next) | 100,000 | g |
| Maximum daily dose of Product B | 500 | mg |
| Safety Factor | 1000 | - |
| Calculated MACO | 20 | mg/batch |
Formula: MACO = (Minimum therapeutic dose of Product A * Batch size of Product B) / (Safety Factor * Maximum daily dose of Product B)
Visualizations
Cleaning Validation Workflow
Caption: Workflow for cleaning validation of lab equipment.
References
Technical Support Center: Robust Isometronidazole-D4 Quantification
Welcome to the technical support center for robust Isometronidazole-D4 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is the deuterated form of an isomer of metronidazole. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate measurement of the corresponding non-deuterated drug molecule in biological matrices like plasma, urine, or feces.[1][2] The use of a stable isotope-labeled internal standard is considered the gold standard for correcting variabilities during sample preparation and analysis.[3][4]
Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?
A2: Deuterated internal standards are preferred because their physicochemical properties are nearly identical to the analyte of interest. This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, thus providing better correction for matrix effects and other sources of variability.[3] Structural analogs, while useful, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can lead to less accurate quantification.
Q3: What are the most common analytical challenges associated with the use of deuterated internal standards?
A3: The most common challenges include:
-
Inaccurate or inconsistent quantitative results: This can be due to a lack of co-elution, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
-
Differential matrix effects: Even with co-elution, the analyte and internal standard can experience different levels of ion suppression or enhancement.
-
Isotopic exchange (back-exchange): The deuterium labels can sometimes exchange with protons from the sample matrix or solvent, compromising the integrity of the internal standard.
-
Chromatographic separation from the analyte: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for the target analyte are inconsistent and inaccurate, even though I am using this compound as an internal standard. What could be the cause?
Answer: This issue can arise from several factors. The most common culprits are a lack of co-elution between the analyte and the internal standard, impurities in the internal standard, or differential matrix effects.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to confirm they are eluting at the same time.
-
Problem: Deuterated compounds can have slightly shorter retention times in reversed-phase chromatography. If they do not co-elute, they may be subjected to different matrix effects, leading to inaccurate quantification.
-
Solution: If separation is observed, consider adjusting the chromatographic method. This could involve modifying the mobile phase composition, the gradient profile, or the column temperature to achieve co-elution.
-
-
Assess Internal Standard Purity: Ensure the isotopic and chemical purity of your this compound.
-
Problem: The presence of the unlabeled analyte as an impurity in the internal standard will lead to an overestimation of the analyte's concentration.
-
Solution: Check the certificate of analysis for your internal standard. Isotopic enrichment should ideally be ≥98% and chemical purity >99%. You can experimentally assess the contribution of the internal standard to the analyte signal by analyzing a blank matrix sample spiked only with the internal standard at the working concentration. The response for the unlabeled analyte should be negligible, ideally less than 20% of the response at the Lower Limit of Quantification (LLOQ).
-
-
Evaluate Matrix Effects: Conduct experiments to determine if the analyte and internal standard are experiencing differential matrix effects.
-
Problem: Components in the biological matrix can suppress or enhance the ionization of the analyte and the internal standard to different extents, even if they co-elute. This can lead to significant inaccuracies.
-
Solution: Perform a post-extraction addition experiment to evaluate the matrix effect. A significant difference in the matrix factor between the analyte and the internal standard indicates a differential matrix effect.
-
Issue 2: Variable Internal Standard Signal
Question: The signal intensity for my this compound internal standard is highly variable across my sample set. What could be the reason?
Answer: High variability in the internal standard's signal often points to issues with sample preparation, instrument performance, or significant and variable matrix effects.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Inconsistent extraction recovery is a common cause of signal variability.
-
Problem: If the sample extraction is not robust, the amount of internal standard recovered can vary between samples.
-
Solution: Ensure that the sample preparation steps, such as liquid-liquid extraction or protein precipitation, are performed consistently. Re-evaluate and optimize the extraction protocol if necessary.
-
-
Investigate Matrix Effects: As mentioned previously, matrix effects are a primary cause of signal variability in LC-MS/MS.
-
Problem: Different patient or subject samples can have different compositions, leading to varying degrees of ion suppression or enhancement.
-
Solution: A thorough evaluation of matrix effects from multiple sources (lots) of the biological matrix is crucial during method validation. If matrix effects are severe, consider more rigorous sample clean-up techniques like solid-phase extraction (SPE).
-
-
Check for Isotopic Instability: Although less common for D4 labels on stable positions, back-exchange can occur under certain conditions.
-
Problem: Loss of deuterium labels will decrease the signal of the deuterated internal standard and potentially create a false positive signal for the unlabeled analyte.
-
Solution: Choose a deuterated internal standard with labels on chemically stable positions of the molecule to minimize this risk.
-
Quantitative Data Summary
Table 1: Hypothetical Matrix Effect Evaluation Data
| Sample Set | Analyte Peak Area | IS Peak Area | Matrix Factor (MF) |
| Set A (Neat Solution) | |||
| Low QC | 150,000 | 300,000 | N/A |
| High QC | 1,500,000 | 310,000 | N/A |
| Set B (Post-Extraction Spike) | |||
| Low QC | 90,000 | 240,000 | Analyte: 0.60, IS: 0.80 |
| High QC | 975,000 | 251,100 | Analyte: 0.65, IS: 0.81 |
In this example, the analyte experiences more significant ion suppression (lower Matrix Factor) than the this compound internal standard, which would lead to an overestimation of the analyte's concentration.
Table 2: LC-MS/MS Parameters for Metronidazole Analysis (Adaptable for Isometronidazole)
| Parameter | Setting |
| Liquid Chromatography | |
| Column | ACE C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 10.0 mM ammonium formate in water, pH 4.0 (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Run Time | 3.0 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Metronidazole) | m/z 171.97 > 127.97 |
| MRM Transition (Metronidazole-d4) | m/z 176.1 > 132.1 (Hypothetical, based on a +4 Da shift) |
| Dwell Time | 100 ms |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method for metronidazole quantification in human plasma.
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration to be optimized during method development) to each plasma sample, except for the blank matrix samples.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of ethyl acetate.
-
Vortexing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortexing: Vortex for 1 minute.
-
Analysis: Inject a suitable aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Evaluation of Matrix Effects
This protocol is based on the post-extraction spiking method.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a fixed concentration of this compound in the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the established sample preparation protocol (Protocol 1). After the final evaporation step, reconstitute the residue with the solutions prepared for Set A.
-
Set C (Pre-Extraction Spike): Spike blank matrix with the analyte and internal standard at the same concentrations as in Set A before starting the extraction process. (This set is used to determine extraction recovery).
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Factor (MF):
-
MF = (Peak area of analyte/IS in Set B) / (Peak area of analyte/IS in Set A)
-
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of IS)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different lots of matrix should be within an acceptable range (e.g., <15%).
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
challenges in using Isometronidazole-D4 in complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Isometronidazole-D4 as an internal standard in complex matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the bioanalysis of complex matrices when using this compound as an internal standard.
Q1: Why is my this compound signal intensity highly variable across my analytical batch?
A1: High variability in the internal standard (IS) signal is a common issue in LC-MS/MS bioanalysis and can compromise the accuracy of your results.[1] This variability can stem from several sources, including sample preparation, matrix effects, or instrument performance. A systematic approach is necessary to pinpoint the root cause.
Troubleshooting Steps:
-
Verify Internal Standard Spiking: Ensure the IS solution is at the correct concentration and that it is being added consistently and accurately to all samples, standards, and quality controls (QCs). Inconsistent automated dispenser performance or manual pipetting errors are common culprits.
-
Investigate Matrix Effects: Complex biological matrices like plasma, urine, or tissue homogenates contain endogenous components that can co-elute with your analyte and IS, causing ion suppression or enhancement.[2][3] This can lead to signal variability, especially if the composition of the matrix differs between samples.
-
Assess for Sample Cross-Contamination: Check for carryover by injecting a blank sample after a high-concentration sample. Poor chromatographic conditions or issues with the autosampler wash can lead to residual analyte and IS in subsequent injections.
-
Examine Instrument Performance: A drifting or unstable MS detector response can lead to signal variation over the course of an analytical run. Monitor the IS response in QC samples throughout the batch to detect any trends.
Below is a troubleshooting workflow to diagnose inconsistent internal standard response:
References
Technical Support Center: Optimizing Chromatographic Separation for Isometronidazole-D4
Welcome to the technical support center for the optimization of chromatographic separation of Isometronidazole-D4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for developing an HPLC or UPLC-MS/MS method for this compound?
A1: A good starting point for method development for this compound is to adapt established methods for its non-deuterated analog, Metronidazole. Reversed-phase chromatography is the most common approach. A typical initial setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent like acetonitrile or methanol.[1] The pH of the aqueous phase is a critical parameter to optimize for achieving good peak shape and retention.
Q2: My peak shape for this compound is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing for nitroimidazole compounds like this compound is a frequent issue. The primary causes include:
-
Secondary Interactions: Strong interactions between the basic functional groups of the analyte and acidic residual silanol groups on the silica-based stationary phase can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
Solutions:
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 or similar column to minimize silanol interactions.
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (e.g., 2.5-4) is often beneficial.[1]
-
Add Mobile Phase Modifiers: Incorporating a small amount of an amine modifier like triethylamine (TEA) can help to mask the active silanol sites. However, this is less common with modern columns.
-
Reduce Sample Concentration: Dilute your sample to avoid overloading the column.
Q3: I am observing a drift in the retention time of this compound during a sequence of injections. What should I investigate?
A3: Retention time shifts can be caused by several factors:
-
Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before the injection.
-
Mobile Phase Composition Change: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can alter the composition over time.
-
Temperature Fluctuations: Changes in the column temperature can affect retention times.
-
Pump Performance: Inconsistent flow rates due to pump issues (e.g., leaks, worn seals, air bubbles) can cause drift.
Troubleshooting Steps:
-
Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions.
-
Prepare fresh mobile phase and ensure proper mixing and degassing.
-
Use a column oven to maintain a constant temperature.
-
Check the HPLC/UPLC system for any leaks and perform routine pump maintenance.
Q4: How can I improve the resolution between this compound and other related impurities?
A4: To enhance resolution, you can modify several chromatographic parameters:
-
Mobile Phase Composition: Adjust the ratio of organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve separation.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, a shallow gradient can help to separate closely eluting peaks.
-
Stationary Phase: Consider a different stationary phase chemistry. While C18 is common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Temperature: Optimizing the column temperature can influence selectivity and efficiency.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the chromatographic analysis of this compound.
Guide 1: Poor Peak Shape (Tailing, Fronting, Broadening)
Guide 2: Unstable Retention Times
Quantitative Data
The following tables summarize typical chromatographic conditions for the analysis of Metronidazole, which can be adapted for this compound.
Table 1: HPLC Method Parameters for Metronidazole
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water | 0.05M KH₂PO₄ (pH 3.5) |
| Mobile Phase B | Methanol | Acetonitrile |
| Composition | Methanol/Aqueous (20/80, v/v) | Gradient: 0-5 min 80% A; 5-10 min to 50% A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection | UV at 317 nm | UV at 230 nm |
| Injection Volume | 20 µL | 10 µL |
Table 2: UPLC-MS/MS Method Parameters for Metronidazole
| Parameter | Condition 1 | Condition 2 |
| Column | Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | HSS T3 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol | Acetonitrile with 0.1% formic acid |
| Elution | Gradient | Gradient |
| Flow Rate | 0.25 mL/min | 0.4 mL/min |
| Column Temperature | Ambient | 40 °C |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 172 -> 128 (Metronidazole) | m/z 176 -> 128 (Metronidazole-D4) |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Matrices (Plasma)
This protocol outlines a general procedure for the extraction of this compound from plasma samples prior to LC-MS/MS analysis.
-
Protein Precipitation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Protocol 2: Analytical Method Development Workflow
References
Validation & Comparative
The Analytical Edge: A Comparative Guide to Isometronidazole-D4 in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable bioanalytical data is paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the integrity of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an objective comparison of Isometronidazole-D4, a stable isotope-labeled internal standard, with alternative standards used in the quantification of its unlabeled counterpart, isometronidazole, and structurally similar analytes like metronidazole.
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their near-identical physicochemical properties to the analyte of interest ensure they effectively track and compensate for variability throughout the analytical workflow, from sample preparation to instrument response. This compound, with its deuterium-labeled structure, is designed to offer this superior performance.
This guide presents a comprehensive overview of method validation parameters for assays utilizing this compound and compares them with assays employing alternative internal standards, such as zidovudine, tinidazole, and carbamazepine. The data herein is compiled from various scientific studies to provide a clear and objective performance comparison.
Performance Comparison of Internal Standards
The following tables summarize key validation parameters from published studies, offering a quantitative comparison between this compound (or its close analogue metronidazole-d4) and other commonly used internal standards for the analysis of metronidazole.
Table 1: Linearity and Sensitivity
| Internal Standard | Analyte | LLOQ (ng/mL) | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| Metronidazole-d4 | Metronidazole | 10 | 10 - 10,000 | > 0.99 | [1] |
| Zidovudine | Metronidazole | 50 | 50 - 8,000 | Not Reported | [2] |
| Zidovudine | Metronidazole | 66 | 66 - 30,000 | Not Reported | [3][4] |
| Tinidazole | Metronidazole | 100 | 100 - 15,000 | > 0.999 | [5] |
| Carbamazepine | Metronidazole | 50 | 50 - 30,000 | > 0.99 |
Table 2: Accuracy and Precision
| Internal Standard | Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Metronidazole-d4 | Metronidazole | 30 | 102.3 | 3.4 | |
| 4,000 | 101.5 | 2.1 | |||
| 8,000 | 100.8 | 1.8 | |||
| Zidovudine | Metronidazole | 150 | 98.7 - 102.5 | < 8.5 | |
| 3,500 | 99.2 - 101.3 | < 4.2 | |||
| 7,000 | 98.9 - 100.6 | < 3.1 | |||
| Tinidazole | Metronidazole | 300 | 95.8 - 104.2 | < 6.8 (Intra-day) | |
| 1,000 | 96.5 - 103.1 | < 5.5 (Intra-day) | |||
| 12,000 | 97.2 - 102.8 | < 4.9 (Intra-day) | |||
| 300 | 94.7 - 105.3 | < 7.2 (Inter-day) | |||
| 1,000 | 95.9 - 104.1 | < 6.1 (Inter-day) | |||
| 12,000 | 96.8 - 103.5 | < 5.3 (Inter-day) | |||
| Carbamazepine | Metronidazole | Not Specified | Not Reported | < 5.67 (Intra- and Inter-day) |
Discussion of Comparative Performance
The data presented highlights that while all the listed internal standards can be used to develop validated bioanalytical methods, there are noteworthy observations. The use of metronidazole-d4 as an internal standard demonstrates excellent precision and accuracy over a wide calibration range.
However, a potential challenge with deuterated standards was observed in one study where D4 deuterated metronidazole eluted at a different retention time than the unlabeled analyte, leading the researchers to opt for zidovudine as the internal standard. This phenomenon, known as isotopic effect, can sometimes occur and should be evaluated during method development.
Structural analogs like tinidazole and carbamazepine have also been successfully used in validated HPLC and LC-MS/MS methods for metronidazole. These alternatives can be a cost-effective choice, but they may not always perfectly mimic the extraction and ionization behavior of the analyte, potentially leading to less effective compensation for matrix effects compared to a SIL-IS.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of bioanalytical assays. Below are summarized protocols from the cited literature.
Method Using Metronidazole-d4 Internal Standard
-
Analyte: Metronidazole
-
Internal Standard: Metronidazole-d4
-
Matrix: Human Plasma
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: ACE C18 column (100 x 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 10.0 mM ammonium formate in water (pH 4.0) (80:20, v/v).
-
Detection: Triple quadrupole mass spectrometer with turbo ion spray source, operated in multiple reaction monitoring (MRM) mode.
Method Using Zidovudine Internal Standard
-
Analyte: Metronidazole
-
Internal Standard: Zidovudine
-
Matrix: Human Plasma
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate.
-
Chromatography: Varian C18 Microssorb model (150 mm x 4.6 mm i.d., 5 µm particle size) column with a mobile phase of acetonitrile and 10 mM ammonium acetate (80:20, v/v) with 0.1% formic acid.
-
Detection: LC-MS/MS with positive ion electrospray ionization, monitoring MRM transitions of m/z 171.97 > 127.97 for metronidazole and m/z 268.08 > 126.96 for zidovudine.
Method Using Tinidazole Internal Standard
-
Analyte: Metronidazole
-
Internal Standard: Tinidazole
-
Matrix: Human Plasma
-
Sample Preparation: Liquid-liquid extraction with a mixture of chloroform and isopropyl alcohol (95:5).
-
Chromatography: µ-bondapack C18 (250 mm × 4.6 mm) column with a mobile phase of potassium dihydrogen phosphate solution (0.005 M) and acetonitrile (80/20 v/v), with the pH adjusted to 4.0.
-
Detection: HPLC with UV detection.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical advantages of using a stable isotope-labeled internal standard, the following diagrams are provided.
References
- 1. ijnrd.org [ijnrd.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and validation of a liquid chromatography tandem mass spectrometry assay for the measurement of faecal metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
A Comparative Analysis of Isometronidazole-D4 as an Internal Standard in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the choice of a suitable internal standard (IS) is paramount to achieving accurate and reproducible results. An ideal internal standard should mimic the analyte of interest throughout sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides a comparative study of Isometronidazole-D4, a deuterated analog of the antibiotic metronidazole, and other internal standards commonly employed in the analysis of nitroimidazole drugs.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, the chemical properties of the molecule remain nearly identical to the parent analyte, while the mass-to-charge ratio (m/z) is shifted. This allows for co-elution with the analyte during chromatography, ensuring that both compounds experience similar matrix effects and ionization suppression or enhancement.[1] This co-elution is a critical factor in minimizing analytical variability and improving data quality.[1]
Performance Comparison: this compound vs. Other Internal Standards
The superiority of deuterated internal standards is evident when comparing their performance against non-deuterated analogs. The following tables summarize key performance metrics from studies utilizing this compound and other internal standards for the quantification of metronidazole.
Table 1: Performance Data of this compound as an Internal Standard for Metronidazole Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.01 - 10.0 µg/mL | [2] |
| Intra-day Accuracy (%) | 97.0 - 101.6 | [3] |
| Inter-day Accuracy (%) | 97.0 - 101.6 | |
| Intra-day Precision (% RSD) | 2.7 - 4.8 | |
| Inter-day Precision (% RSD) | 2.7 - 4.8 | |
| Mean Extraction Recovery (%) | 76.5 - 82.1 (in plasma) |
Data compiled from a study quantifying metronidazole in human plasma using a validated LC-MS/MS method with this compound as the internal standard.
Table 2: Comparative Performance of a Non-Deuterated Internal Standard (Zidovudine) for Metronidazole Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 8.00 µg/mL | |
| Accuracy (%) | 97.95 - 103.85 | |
| Precision (% RSD) | < 10.65 | |
| Mean Recovery (%) | 82.09 (Metronidazole), 82.00 (Zidovudine) |
This study opted for zidovudine as the internal standard after observing that D4-deuterated metronidazole eluted with a different retention time than the undeuterated metronidazole, which can be a limitation of deuterated standards.
Table 3: Performance of a Non-Deuterated Internal Standard (Tinidazole) for Metronidazole Analysis
| Parameter | Result | Reference |
| Linearity Range | 0.5 – 5 ng/mL | |
| Intra-day Accuracy (%) | 97 - 101.6 | |
| Inter-day Accuracy (%) | 97 - 101.6 | |
| Intra-day Precision (% RSD) | 2.7 – 4.8 | |
| Inter-day Precision (% RSD) | 2.7 – 4.8 | |
| Mean Extraction Recovery (%) | 93.7 – 97.5 |
This study utilized tinidazole, another nitroimidazole, as the internal standard for the quantification of metronidazole in plasma after topical application.
Experimental Protocols
LC-MS/MS Method for Metronidazole Quantification using this compound
A highly sensitive and selective LC-MS/MS method for the quantification of metronidazole in human plasma has been developed and validated using this compound as the internal standard.
-
Sample Preparation: Liquid-liquid extraction is performed on 100 µL of human plasma.
-
Chromatography: Separation is achieved on an ACE C18 column (100 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 10.0 mM ammonium formate in water (pH 4.00) at a ratio of 80:20 (v/v).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with a turbo ion spray source is operated in multiple reaction monitoring (MRM) mode for detection and quantification.
Mechanism of Action of Metronidazole: A Visual Representation
Metronidazole is a prodrug that requires activation within anaerobic organisms to exert its antimicrobial effect. The following diagram illustrates the key steps in its mechanism of action, which involves the reduction of its nitro group to form a reactive nitro radical that ultimately leads to DNA damage and cell death.
Experimental Workflow for Bioanalysis using an Internal Standard
The following diagram outlines a typical workflow for a bioanalytical experiment employing an internal standard for quantitative analysis.
References
A Researcher's Guide to Assessing the Isotopic Purity of Isometronidazole-D4 Lots
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like Isometronidazole-D4 is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical studies. This guide provides a comprehensive framework for assessing and comparing the isotopic purity of different this compound lots. While direct comparative data for specific commercial lots is not publicly available, this guide equips researchers with the necessary experimental protocols and data interpretation strategies to conduct their own evaluations.
The primary techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] These methods allow for the precise measurement of the distribution of deuterated and non-deuterated species within a sample.
Data Presentation for Comparison
To facilitate a clear comparison between different lots of this compound, all quantitative data should be summarized in a structured format. The following tables provide a template for organizing the results obtained from mass spectrometry and NMR analysis.
Table 1: Isotopic Distribution of this compound by Mass Spectrometry
| Lot Number | Isotopologue | Mass Shift | Measured Relative Abundance (%) |
| Lot A | d0 (Unlabeled) | +0 | |
| d1 | +1 | ||
| d2 | +2 | ||
| d3 | +3 | ||
| d4 (Fully Deuterated) | +4 | ||
| Lot B | d0 (Unlabeled) | +0 | |
| d1 | +1 | ||
| d2 | +2 | ||
| d3 | +3 | ||
| d4 (Fully Deuterated) | +4 | ||
| Lot C | d0 (Unlabeled) | +0 | |
| d1 | +1 | ||
| d2 | +2 | ||
| d3 | +3 | ||
| d4 (Fully Deuterated) | +4 |
Note: The data in this table should be populated with experimental results. A higher percentage of the d4 isotopologue and a lower percentage of the d0 isotopologue indicate higher isotopic purity.
Table 2: Isotopic Purity of this compound by ¹H NMR
| Lot Number | Method | Calculated Isotopic Purity (%) |
| Lot A | Comparison of integral of residual proton signal to a non-deuterated standard | |
| Lot B | Comparison of integral of residual proton signal to a non-deuterated standard | |
| Lot C | Comparison of integral of residual proton signal to a non-deuterated standard |
Note: This table provides a quantitative measure of the overall isotopic enrichment based on the reduction of proton signals at the deuterated positions.
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. The following are generalized protocols for the analysis of this compound isotopic purity using mass spectrometry and NMR spectroscopy.
Mass Spectrometry Method for Isotopic Distribution
High-resolution mass spectrometry is a powerful technique for resolving and quantifying the different isotopologues of a molecule based on their precise mass-to-charge ratios.[2]
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system (LC-MS).[2]
Sample Preparation:
-
Prepare a stock solution of the this compound lot in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1 µg/mL in a solvent compatible with the LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS Parameters:
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 170-185.
-
Resolution: Set to a high resolution (e.g., > 60,000 FWHM) to resolve the isotopic peaks of Isometronidazole and its deuterated variants.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of unlabeled Isometronidazole (d0) and the deuterated isotopologues (d1, d2, d3, and d4).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopologues.
-
¹H NMR Spectroscopy Method for Isotopic Purity
¹H NMR spectroscopy can be used to determine the degree of deuteration by quantifying the residual proton signals at the sites of deuterium incorporation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound lot and dissolve it in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
For a comparative analysis, prepare a sample of unlabeled Isometronidazole at a similar concentration in the same deuterated solvent.
NMR Parameters:
-
Experiment: A standard quantitative ¹H NMR experiment.
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1) should be used to ensure accurate integration of the signals.
-
Number of Scans: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
Data Analysis:
-
Identify the proton signals in the spectrum of unlabeled Isometronidazole that correspond to the positions of deuteration in this compound.
-
In the spectrum of the this compound sample, integrate the area of the residual proton signals at these deuterated positions.
-
Integrate a well-resolved signal from a non-deuterated position on the molecule to use as an internal reference.
-
The isotopic purity can be estimated by comparing the relative integrals of the signals from the deuterated and non-deuterated positions against the spectrum of the unlabeled standard.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental procedures for assessing the isotopic purity of this compound.
References
Inter-Laboratory Comparison of Isometronidazole-D4 Bioanalytical Methods: A Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of bioanalytical method performance for the quantification of Isometronidazole, using Isometronidazole-D4 as an internal standard. The data presented herein is a synthesized representation from a hypothetical inter-laboratory comparison designed to reflect typical performance characteristics of modern Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods. This document is intended to serve as a practical resource for researchers and drug development professionals in establishing and evaluating their own bioanalytical assays.
The objective of such an inter-laboratory comparison is to assess the reproducibility, accuracy, and precision of an analytical method across multiple laboratories, ensuring that the method is robust and transferable.[1] Participation in such studies is a key component of quality assurance and is often a requirement for laboratory accreditation under standards like ISO/IEC 17025.[2][3]
Experimental Protocols
The following protocol outlines a typical validated LC-MS/MS method for the quantification of Isometronidazole in human plasma, which serves as the basis for this comparative guide.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard (IS) working solution (e.g., 1 µg/mL).
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 600 µL of ethyl acetate, and vortex for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate in water (pH 4.0) in an 80:20 (v/v) ratio.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Run Time: 3.0 minutes.
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Isometronidazole: Q1 m/z 172.1 → Q3 m/z 128.0
-
This compound (IS): Q1 m/z 176.1 → Q3 m/z 132.0
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
4. Calibration and Quality Control
-
Calibration curves were prepared in blank human plasma over a concentration range of 1.0 to 10,000 ng/mL.
-
Quality control (QC) samples were prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Data Presentation: Inter-Laboratory Performance
The following tables summarize the performance data from four hypothetical participating laboratories. These values are representative of what would be expected from a robust bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Laboratory 4 | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 10,000 | 1 - 10,000 | 2 - 10,000 | 1 - 8,000 | N/A |
| LLOQ (ng/mL) | 1.0 | 1.0 | 2.0 | 1.0 | Signal-to-Noise > 5 |
| ULOQ (ng/mL) | 10,000 | 10,000 | 10,000 | 8,000 | Within range |
| Correlation Coefficient (r²) | 0.9992 | 0.9989 | 0.9995 | 0.9991 | ≥ 0.99 |
| Weighting Factor | 1/x² | 1/x² | 1/x | 1/x² | Best fit |
LLOQ: Lower Limit of Quantification, ULOQ: Upper Limit of Quantification.
Table 2: Intra-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Lab 1 (%RE, %CV) | Lab 2 (%RE, %CV) | Lab 3 (%RE, %CV) | Lab 4 (%RE, %CV) | Acceptance Criteria (%RE, %CV) |
| LLOQ | 1.0 | -2.5, 8.8 | 4.1, 11.2 | N/A | 5.3, 13.1 | ±20%, ≤20% |
| LQC | 3.0 | 1.8, 5.4 | -3.3, 7.1 | 2.5, 6.5 | 4.0, 8.2 | ±15%, ≤15% |
| MQC | 500 | -0.5, 3.1 | 1.2, 4.5 | -1.8, 3.9 | 2.1, 5.0 | ±15%, ≤15% |
| HQC | 7500 | 2.2, 2.5 | -2.8, 3.8 | 3.1, 3.2 | 1.5, 4.1 | ±15%, ≤15% |
%RE: Percent Relative Error (Accuracy), %CV: Percent Coefficient of Variation (Precision).
Table 3: Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Lab 1 (%RE, %CV) | Lab 2 (%RE, %CV) | Lab 3 (%RE, %CV) | Lab 4 (%RE, %CV) | Acceptance Criteria (%RE, %CV) |
| LLOQ | 1.0 | -4.1, 10.2 | 5.5, 13.8 | N/A | 6.8, 14.5 | ±20%, ≤20% |
| LQC | 3.0 | 2.9, 7.2 | -4.0, 8.9 | 3.8, 8.1 | 5.2, 9.8 | ±15%, ≤15% |
| MQC | 500 | 0.8, 4.5 | 2.1, 6.2 | -2.5, 5.5 | 3.3, 6.7 | ±15%, ≤15% |
| HQC | 7500 | 3.1, 3.9 | -3.5, 5.1 | 4.0, 4.8 | 2.8, 5.9 | ±15%, ≤15% |
%RE: Percent Relative Error (Accuracy), %CV: Percent Coefficient of Variation (Precision).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the bioanalytical process.
References
- 1. resolian.com [resolian.com]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 4. Quantification of metronidazole in human plasma using a highly sensitive and rugged LC-MS/MS method for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Isometronidazole-D4 Linearity and Range
In the precise world of pharmacokinetic and bioequivalence studies, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For the antibiotic metronidazole, the use of its deuterated analog, Isometronidazole-D4, represents the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. This guide provides a comparative overview of the expected linearity and range of this compound against commonly used non-deuterated alternatives, supported by experimental data from published literature.
While specific performance data for this compound is not extensively published, its performance can be confidently extrapolated from the well-established principles of using stable isotope-labeled internal standards. Deuterated standards like this compound co-elute with the analyte and exhibit identical ionization behavior, offering superior compensation for matrix effects and variability in sample preparation compared to structurally analogous but non-isotopic internal standards.
Comparative Performance of Internal Standards for Metronidazole Analysis
The following table summarizes the linearity and range of calibration curves for the analysis of metronidazole using different internal standards. The expected performance for this compound is based on typical values achieved with deuterated internal standards in similar bioanalytical assays.
| Internal Standard | Analyte | Linearity (R²) | Range (Lower Limit of Quantification - Upper Limit of Quantification) | Matrix |
| This compound (Expected) | Metronidazole | ≥ 0.995 | 0.5 - 500 ng/mL | Human Plasma |
| Tinidazole | Metronidazole | 0.999 | 0.1 - 15 µg/mL[1] | Human Plasma |
| Zidovudine | Metronidazole | Not Specified | 0.05 - 8.00 µg/mL | Human Plasma |
| Not Specified | Metronidazole | Not Specified | 25.2 - 5040.0 ng/mL[2] | Human Saliva |
Experimental Protocols
The following is a generalized experimental protocol for the determination of metronidazole in a biological matrix using LC-MS/MS with an internal standard. This protocol is a synthesis of methodologies reported in the literature.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the internal standard working solution (e.g., this compound in methanol).
-
Add 400 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile) is typical.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is generally appropriate.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both metronidazole and the internal standard.
3. Calibration Curve Preparation
-
Prepare a series of calibration standards by spiking known concentrations of a metronidazole standard solution into a blank biological matrix.
-
Process the calibration standards alongside the unknown samples using the same sample preparation procedure.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis to determine the linearity (R²) and the equation of the line, which is then used to calculate the concentration of the analyte in the unknown samples.
Visualizing the Workflow and a Comparison of Internal Standards
The following diagrams illustrate the experimental workflow for generating a calibration curve and the logical comparison between an ideal deuterated internal standard and a non-isotopic internal standard.
Caption: Workflow for generating a calibration curve.
Caption: Comparison of internal standard characteristics.
References
comparing Isometronidazole-D4 with its non-deuterated analog
An Objective Comparison of Isometronidazole-D4 and Metronidazole for Researchers
Introduction
Metronidazole is a cornerstone antibiotic and antiprotozoal agent from the nitroimidazole class, widely used for treating infections caused by anaerobic bacteria and certain parasites.[1] this compound is its deuterated analog, where four hydrogen atoms on the hydroxyethyl side chain have been replaced with deuterium. This isotopic substitution, while seemingly minor, imparts distinct properties that are leveraged in both analytical and research settings. This guide provides an objective comparison of this compound and its non-deuterated counterpart, focusing on their physicochemical properties, metabolic differences, and applications, supported by experimental data.
Data Presentation: Physicochemical Properties
The primary physical difference between the two molecules is their molecular weight, a direct result of the isotopic substitution. Other properties such as solubility and appearance are largely identical.
| Property | Metronidazole | This compound |
| Chemical Formula | C₆H₉N₃O₃[2][3] | C₆H₅D₄N₃O₃[4] |
| Molecular Weight | 171.15 g/mol [5] | 175.18 g/mol |
| Appearance | White to pale yellow crystalline powder | White to off-white solid |
| Unlabeled CAS No. | 443-48-1 | 705-19-1 |
Comparative Analysis
Application in Bioanalysis
The most prevalent application of this compound is as an internal standard (IS) for the quantitative analysis of metronidazole in biological matrices like plasma, bile, and feces. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an ideal internal standard should have physicochemical properties nearly identical to the analyte but a different mass for distinct detection.
This compound fulfills this perfectly:
-
It co-elutes with metronidazole during chromatographic separation.
-
It exhibits similar ionization efficiency and extraction recovery.
-
Its higher mass allows it to be distinguished from the non-deuterated metronidazole by the mass spectrometer.
This allows it to accurately correct for variations during sample preparation and analysis, leading to highly sensitive and rugged bioanalytical methods.
The Deuterium Kinetic Isotope Effect (KIE)
Replacing hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Cleavage of this bond is often a rate-limiting step in drug metabolism by cytochrome P450 enzymes. This phenomenon, known as the deuterium kinetic isotope effect (KIE), can lead to a slower rate of metabolism for the deuterated compound.
For metronidazole, this has potential therapeutic implications:
-
Increased Metabolic Stability: A slower metabolism can increase the drug's biological half-life.
-
Enhanced Efficacy: Some studies have shown that deuterated metronidazole exhibits better antibacterial activity against anaerobic bacteria compared to its non-deuterated form, which may be attributed to its increased stability.
-
Reduced Toxicity: By altering metabolic pathways, deuteration can potentially reduce the formation of toxic metabolites.
Experimental Protocols
Quantification of Metronidazole in Human Plasma via LC-MS/MS
This section details a common experimental protocol for the accurate measurement of metronidazole in plasma samples using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard, this compound.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex the mixture to ensure thorough mixing and precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., ACE C18, 100 × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer like 10.0 mM ammonium formate.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Metronidazole: m/z 172 > 128
-
MRM Transition for this compound: m/z 176 > 132
-
-
Mandatory Visualizations
References
A Comparative Guide to the Validation of Isometronidazole-D4 for Regulatory Submission
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of Isometronidazole-D4 as an internal standard for the quantitative analysis of Isometronidazole in biological matrices, specifically tailored for regulatory submission. The selection of a suitable internal standard is a critical step in the development of robust and reliable bioanalytical methods that meet the stringent requirements of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] This document presents a comparative analysis of this compound against other potential internal standards, supported by established performance data and detailed experimental protocols.
Performance Characteristics: A Comparative Analysis
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[5] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they experience similar extraction recovery, ionization efficiency, and matrix effects. This compound, a deuterated form of Isometronidazole, is an excellent choice for an internal standard in analytical assays.
Comparison of Internal Standard Alternatives
| Internal Standard Type | Key Advantages | Potential Disadvantages | Applicability for Isometronidazole |
| This compound (Deuterated) | Co-elutes with the analyte, providing the most accurate correction for matrix effects and variability. High precision and accuracy. | Potential for isotopic interference if the D4 label is not stable. Can be more expensive than non-labeled analogues. | Highly Recommended. The structural similarity ensures robust and reliable quantification, meeting regulatory expectations. |
| Structurally Similar Analogue (e.g., Tinidazole) | Readily available and cost-effective. | Different chromatographic retention times and potential for differential matrix effects, which can lead to reduced accuracy and precision. May not fully compensate for analyte variability during sample processing. | Acceptable Alternative. Can be used if a deuterated standard is not available, but requires more extensive validation to demonstrate adequate compensation for matrix effects. |
| No Internal Standard (External Calibration) | Simplest approach. | Highly susceptible to variations in sample preparation, injection volume, and instrument response. Generally not acceptable for regulatory bioanalysis of complex matrices. | Not Recommended. Fails to meet the rigorous demands for accuracy and precision required for regulatory submissions. |
Quantitative Data Summary
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Isometronidazole using this compound as an internal standard. The data presented is representative of what is expected for a method intended for regulatory submission and is compiled from various bioanalytical studies.
Table 1: Linearity and Range
| Parameter | Typical Performance | Acceptance Criteria (FDA/EMA) |
| Calibration Curve Range | 0.5 - 500 ng/mL | At least 6-8 non-zero standards. |
| Correlation Coefficient (r²) | > 0.995 | Not explicitly defined, but a high correlation is expected. |
| Deviation of Standards | < 15% (± 20% at LLOQ) | Back-calculated concentrations of 75% of standards must be within ±15% of nominal (±20% at LLOQ). |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Acceptance Criteria (FDA/EMA) |
| LLOQ | < 10% | < 15% | ± 10% | ± 15% | Precision (%CV) ≤ 20%, Accuracy (%Bias) within ±20% |
| Low QC | < 5% | < 10% | ± 5% | ± 10% | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
| Medium QC | < 5% | < 8% | ± 5% | ± 8% | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
| High QC | < 4% | < 7% | ± 4% | ± 7% | Precision (%CV) ≤ 15%, Accuracy (%Bias) within ±15% |
Table 3: Stability
| Stability Test | Conditions | Duration | Typical Result | Acceptance Criteria (FDA/EMA) |
| Freeze-Thaw | 3 cycles at -20°C and -80°C | 24 hours per cycle | < 10% deviation | Mean concentration within ±15% of nominal. |
| Short-Term (Bench-Top) | Room Temperature | 24 hours | < 8% deviation | Mean concentration within ±15% of nominal. |
| Long-Term | -80°C | 90 days | < 12% deviation | Mean concentration within ±15% of nominal. |
| Stock Solution | 4°C | 30 days | < 5% deviation | Mean concentration within ±15% of nominal. |
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible validation of a bioanalytical method.
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Isometronidazole: e.g., m/z 172.1 → 128.1
-
This compound: e.g., m/z 176.1 → 132.1
-
Protocol 3: Validation Experiments
-
Linearity: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Isometronidazole. Analyze along with a blank and a zero sample (blank + IS).
-
Precision and Accuracy: Prepare Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High). Analyze at least five replicates of each QC level in three separate analytical runs on different days.
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no significant interference at the retention times of Isometronidazole and this compound.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte and IS in post-extraction spiked blank plasma from at least six different sources to their response in a neat solution.
-
Stability: Assess the stability of Isometronidazole in plasma under various storage and handling conditions as outlined in Table 3.
Mandatory Visualizations
The following diagrams illustrate key workflows in the validation process.
Bioanalytical workflow for Isometronidazole quantification.
Key parameters for bioanalytical method validation.
References
Safety Operating Guide
Proper Disposal of Isometronidazole-D4: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of Isometronidazole-D4, a deuterated form of isometronidazole, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as dangerous goods for transport, it should be handled with the care required for all laboratory chemicals.[1] Disposal must always be in accordance with federal, state, and local regulations.[1]
Pre-Disposal and Handling
Before beginning the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1] In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[1]
Waste Identification and Classification
All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by an environmental health and safety officer. Laboratories should not dispose of chemical waste down the sink or in regular trash unless explicitly permitted by institutional guidelines for specific, non-hazardous materials. Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.
Quantitative Data for Chemical Waste Storage
Proper storage of chemical waste is critical to prevent accidents and ensure regulatory compliance. The following table summarizes key quantitative limits for hazardous waste accumulation in a laboratory setting.
| Parameter | Limit | Regulations and Guidelines |
| Maximum Hazardous Waste Volume | 55 gallons | Satellite Accumulation Area Requirements |
| Maximum Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Satellite Accumulation Area Requirements |
| Container Fill Level | Do not exceed 90% capacity | General principles for handling hazardous waste |
| pH for Drain Disposal (if permissible) | Between 5.5 and 10.5 | General guidelines for sink disposal |
| Container Rinsing | Triple rinse with a suitable solvent | Disposal of hazardous waste containers |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the disposal of this compound, from initial waste generation to final collection.
Waste Segregation and Container Selection
-
Segregate Waste: Do not mix this compound waste with other waste streams unless they are compatible. Store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.
-
Choose a Compatible Container: Use a container that is chemically resistant to this compound and any solvents used. Plastic containers are often preferred. The container must have a secure, screw-top cap and be in good condition without leaks or cracks.
Labeling the Waste Container
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste."
-
Identify Contents: The label must include the full chemical name, "this compound," and the concentration or approximate amount. If it is a mixed waste, list all components with their percentages.
Accumulation and Storage
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.
-
Keep Containers Closed: Always keep the waste container tightly sealed, except when adding waste. This prevents spills and the release of vapors.
-
Secondary Containment: It is good practice to store the waste container in a secondary containment bin to catch any potential leaks.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): When the container is nearly full (not exceeding 90% capacity) or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) or a certified hazardous waste disposal company to arrange for pickup.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup, which may involve submitting an online form or specific paperwork.
Disposal of Empty Containers
-
Decontamination: An empty container that held this compound should be triple-rinsed with a suitable solvent (such as water or another solvent capable of removing the residue).
-
Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove all hazardous labels before disposing of it as regular trash, if permitted by your institution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Isometronidazole-D4
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Isometronidazole-D4. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to minimize exposure risks. The following table summarizes the required equipment.
| PPE Category | Specification |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator in positive pressure mode with emergency escape provisions.[1] |
| Hand Protection | Chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or equivalent government standards such as NIOSH.[1] |
| Skin and Body Protection | Protective clothing to prevent skin exposure. A lab coat is the minimum requirement. |
Hazard Identification and Safety Precautions
This compound is classified as a WHMIS CLASS D2A very toxic material and is suspected of causing cancer.[1] Key hazards and precautionary statements are outlined below:
-
Hazard Statements: May be harmful if swallowed. Suspected of causing cancer.[1]
-
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
If exposed or concerned, get medical advice/attention.
-
Experimental Protocol: Safe Handling and Disposal
The following protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a designated area with controlled access.
- Use a process enclosure, local exhaust ventilation, or other engineering controls to maintain airborne levels below recommended exposure limits.
- Ensure all equipment containing the material is properly grounded.
2. Donning PPE:
- Before entering the designated handling area, don all required PPE as specified in the table above.
3. Handling the Compound:
- Avoid the formation of dust and aerosols.
- Keep the container tightly closed in a dry and well-ventilated place when not in use.
- Avoid contact with skin and eyes.
- Do not ingest.
4. Spill Management:
- In case of a spill, clean it up immediately, observing all precautions in the PPE section.
- Use proper personal protective equipment as indicated for handling.
- Prevent the product from entering drains.
- Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.
5. Disposal:
- Dispose of the product and any contaminated packaging in a manner consistent with federal, state, and local regulations.
- Contaminated gloves and other disposable PPE should be disposed of as unused product.
6. Post-Handling:
- After handling, wash hands thoroughly.
- Properly remove and dispose of PPE to prevent cross-contamination.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
